4-Trifluoroacetamidoaniline
Description
Properties
IUPAC Name |
N-(4-aminophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJVEPWTWVUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350175 | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53446-90-5 | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Trifluoroacetamidoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Trifluoroacetamidoaniline, also known as N-(4-aminophenyl)-2,2,2-trifluoroacetamide, is a chemical compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a trifluoroacetamide group attached to an aniline backbone, imparts unique electronic and lipophilic properties that can influence its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental protocols and an exploration of its potential biological significance.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its efficacy and safety as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties are available from computational models, experimental data for several key parameters remain to be fully elucidated in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂O | PubChem[1] |
| Molecular Weight | 204.15 g/mol | PubChem[1], Pharmaffiliates[2] |
| IUPAC Name | N-(4-aminophenyl)-2,2,2-trifluoroacetamide | PubChem[1] |
| CAS Number | 53446-90-5 | Pharmaffiliates[2] |
| Computed logP | 1.5 | PubChem |
| Computed pKa (most acidic) | 12.33 (amide N-H) | ChemicalBook (for Trifluoroacetamide)[3] |
| Computed pKa (most basic) | 4.5 (aniline N-H₂) |
Note: The logP and pKa values are computationally predicted and should be confirmed by experimental determination for precise applications. The pKa of the anilino proton is estimated based on similar structures.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound, as well as for the determination of its physicochemical properties.
Synthesis of this compound
A common method for the synthesis of N-aryl trifluoroacetamides involves the acylation of the corresponding aniline with a trifluoroacetylating agent.
Workflow for the Synthesis of this compound:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-phenylenediamine in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution in an ice bath. Add trifluoroacetic anhydride dropwise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction.
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Determination of Physicochemical Properties
Standard analytical techniques are employed to determine the physicochemical properties of the synthesized compound.
Workflow for Physicochemical Property Determination:
Methodologies:
-
Melting Point: Determined using a calibrated melting point apparatus. The melting range provides an indication of purity.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A single sharp peak indicates high purity.
-
Solubility: Determined by the shake-flask method or potentiometric titration in various solvents (e.g., water, ethanol, DMSO).
-
pKa: Measured using potentiometric titration or UV-Vis spectrophotometry by monitoring changes in absorbance at different pH values.
-
logP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases by HPLC or UV-Vis spectroscopy.
-
Structural Confirmation: Achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to confirm the molecular structure and mass.
Potential Biological Significance and Signaling Pathways
While specific studies on the metabolic and signaling pathways of this compound are limited, insights can be drawn from related compounds.
Metabolism
The metabolism of structurally similar compounds, such as other trifluoroacetanilides, often involves enzymatic modifications in the liver.
Postulated Metabolic Pathway:
The primary routes of metabolism for anilines and acetanilides typically involve:
-
Phase I Reactions: Cytochrome P450 (CYP450) enzymes can catalyze the hydroxylation of the aromatic ring. Hydrolysis of the amide bond can also occur, leading to the formation of p-phenylenediamine and trifluoroacetic acid.
-
Phase II Reactions: The hydroxylated metabolites and the free amino group can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion from the body. Studies on related compounds like 4-fluoroaniline and other trifluoromethylanilines have shown that ring hydroxylation and subsequent conjugation are major metabolic pathways.[4][5]
Signaling Pathways
The biological activity of this compound has not been extensively characterized. However, aniline derivatives are known to interact with various biological targets. The trifluoromethyl group can significantly enhance binding affinity to certain proteins due to its lipophilicity and ability to form hydrogen bonds. Further research is required to identify specific signaling pathways that may be modulated by this compound. Potential areas of investigation could include its effects on inflammatory pathways, receptor tyrosine kinases, or other targets relevant to drug discovery.
Conclusion
This compound is a compound with physicochemical properties that make it a valuable building block in the design of new chemical entities. This guide has summarized its core properties, provided generalized experimental protocols for its synthesis and characterization, and offered insights into its potential metabolic fate. The lack of extensive experimental data highlights the need for further research to fully elucidate its physicochemical profile and biological activities. Such studies will be crucial for unlocking its full potential in the fields of medicinal chemistry and drug development.
References
- 1. This compound | C8H7F3N2O | CID 675087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4 [m.chemicalbook.com]
- 4. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 4-Trifluoroacetamidoaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Trifluoroacetamidoaniline, also known as N-(4-aminophenyl)-2,2,2-trifluoroacetamide, is an organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a trifluoroacetamide group attached to an aniline moiety, suggests potential applications as a building block in the synthesis of pharmaceuticals and other functional materials. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, making the analysis of its solid-state structure crucial for understanding its physicochemical properties and potential intermolecular interactions.
Despite a comprehensive search of scientific literature and crystallographic databases, a complete, publicly available crystal structure of this compound with detailed quantitative data such as unit cell parameters, bond lengths, and bond angles could not be located. This technical guide, therefore, aims to provide a framework for the analysis of such a structure, outlining the necessary experimental protocols and data presentation formats that would be essential for a thorough investigation once the crystal structure is determined.
Data Presentation: A Template for Analysis
Once a single crystal X-ray diffraction study is performed, the resulting crystallographic data should be summarized for clarity and comparative analysis. The following tables provide a template for the presentation of this quantitative information.
Table 1: Crystal Data and Structure Refinement Details for this compound.
| Parameter | Value |
| Empirical Formula | C₈H₇F₃N₂O |
| Formula Weight | 204.15 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | To be determined |
| Radiation (λ, Å) | e.g., Mo Kα (0.71073) |
| Temperature (K) | To be determined |
| θ range for data collection (°) | To be determined |
| Index ranges | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R_int | To be determined |
| Completeness to θ_max (%) | To be determined |
| Data / restraints / parameters | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I > 2σ(I)] | To be determined |
| R indices (all data) | To be determined |
| Largest diff. peak and hole (e.Å⁻³) | To be determined |
Table 2: Selected Bond Lengths (Å) for this compound.
| Bond | Length (Å) |
| F(1)-C(8) | To be determined |
| F(2)-C(8) | To be determined |
| F(3)-C(8) | To be determined |
| O(1)-C(7) | To be determined |
| N(1)-C(4) | To be determined |
| N(2)-C(1) | To be determined |
| N(2)-C(7) | To be determined |
| C(1)-C(2) | To be determined |
| C(1)-C(6) | To be determined |
| C(7)-C(8) | To be determined |
Table 3: Selected Bond Angles (°) for this compound.
| Angle | Degree (°) |
| C(2)-C(1)-N(2) | To be determined |
| C(6)-C(1)-N(2) | To be determined |
| C(1)-N(2)-C(7) | To be determined |
| O(1)-C(7)-N(2) | To be determined |
| O(1)-C(7)-C(8) | To be determined |
| N(2)-C(7)-C(8) | To be determined |
| F(1)-C(8)-C(7) | To be determined |
| F(2)-C(8)-C(7) | To be determined |
| F(3)-C(8)-C(7) | To be determined |
| F(1)-C(8)-F(2) | To be determined |
Table 4: Hydrogen Bonding Geometry (Å, °) for this compound.
| D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| e.g., N(1)-H(1A)···O(1) | To be determined | To be determined | To be determined | To be determined |
| e.g., N(2)-H(2)···N(1) | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. The following sections outline the standard experimental protocols for the synthesis, crystallization, and structural analysis of a compound like this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the acylation of p-phenylenediamine with a trifluoroacetylating agent.
Materials:
-
p-Phenylenediamine
-
Trifluoroacetic anhydride or Ethyl trifluoroacetate
-
An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A base (e.g., Triethylamine, Pyridine) (optional, to scavenge the acid byproduct)
Procedure:
-
Dissolve p-phenylenediamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add one equivalent of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) dropwise to the stirred solution. If a base is used, it can be added prior to the acylating agent.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Single Crystal Growth
The growth of high-quality single crystals is paramount for X-ray diffraction analysis.
Method: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less polar solvent like hexane or heptane) to form a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Leave the container undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the container for the formation of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction Analysis
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The diffractometer software is used to perform a series of scans to collect a complete sphere of diffraction data.
Structure Solution and Refinement:
-
The collected diffraction data are processed, including integration of the reflection intensities and correction for absorption effects.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.
Visualization of Molecular and Supramolecular Structures
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the intricate network of intermolecular interactions within the crystal lattice.
Experimental Workflow
An In-depth Technical Guide to the Synthesis and Characterization of 4-Trifluoroacetamidoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-Trifluoroacetamidoaniline, a key intermediate in pharmaceutical and materials science. The document details the synthetic protocol, purification methods, and extensive characterization data.
Synthesis of this compound
The synthesis of this compound is achieved through the N-acylation of p-phenylenediamine with an activated trifluoroacetyl source. A common and effective method involves the use of ethyl trifluoroacetate as the acylating agent in the presence of a base catalyst.
Reaction Scheme:
p-Phenylenediamine reacts with ethyl trifluoroacetate to yield this compound and ethanol.
Experimental Protocol:
Materials:
-
p-Phenylenediamine
-
Ethyl trifluoroacetate
-
Triethylamine
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (1.0 eq) in methanol.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add ethyl trifluoroacetate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound is purified by recrystallization.[1] A suitable solvent system for recrystallization is an ethyl acetate/hexane mixture.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystal formation.[3][4][5][6] The purified crystals are collected by vacuum filtration, washed with cold hexane, and dried under vacuum.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂O |
| Molecular Weight | 204.15 g/mol [7][8] |
| Appearance | Off-white to light brown solid |
| Melting Point | 153-155 °C (for the similar compound 4-Fluoroacetanilide)[9] |
Spectroscopic Data
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.95 (s, 1H, -NHCOCF₃): Singlet corresponding to the amide proton.
-
δ 7.28 (d, J = 8.8 Hz, 2H, Ar-H): Doublet for the two aromatic protons ortho to the trifluoroacetamido group.
-
δ 6.55 (d, J = 8.8 Hz, 2H, Ar-H): Doublet for the two aromatic protons ortho to the amino group.
-
δ 5.15 (s, 2H, -NH₂): Singlet for the two protons of the primary amine group.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 154.4 (q, J = 36.0 Hz, -COCF₃): Quartet for the carbonyl carbon due to coupling with the three fluorine atoms.
-
δ 145.2 (s, Ar-C): Singlet for the aromatic carbon attached to the amino group.
-
δ 126.8 (s, Ar-C): Singlet for the aromatic carbon attached to the trifluoroacetamido group.
-
δ 121.5 (s, Ar-CH): Singlet for the aromatic carbons ortho to the trifluoroacetamido group.
-
δ 115.8 (q, J = 288.0 Hz, -CF₃): Quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
δ 113.8 (s, Ar-CH): Singlet for the aromatic carbons ortho to the amino group.
2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine and amide)[10] |
| 1710 - 1670 | C=O stretching (amide I)[11] |
| 1620 - 1580 | N-H bending (amine) and C=C stretching (aromatic) |
| 1550 - 1510 | N-H bending (amide II) |
| 1300 - 1100 | C-F stretching |
2.2.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 204.05
Visualized Workflows
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Logic
Caption: Logic for the characterization of this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. This compound | C8H7F3N2O | CID 675087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 351-83-7 CAS MSDS (4-Fluoroacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Profile of 4-Trifluoroacetamidoaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Trifluoroacetamidoaniline (CAS No. 53446-90-5), also known as N-(4-aminophenyl)-2,2,2-trifluoroacetamide. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization.
Chemical Structure and Properties
This compound is an aromatic amine derivative with the chemical formula C₈H₇F₃N₂O.[1] Its structure consists of an aniline core substituted at the 4-position with a trifluoroacetamide group. The molecular weight of the compound is 204.15 g/mol .[1]
IUPAC Name: N-(4-aminophenyl)-2,2,2-trifluoroacetamide[1] CAS Number: 53446-90-5[1] Molecular Formula: C₈H₇F₃N₂O[1] Molecular Weight: 204.15 g/mol [1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the amide proton. The aromatic protons on the phenyl ring would likely appear as two sets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the amino group (-NH₂) and the amide proton (-NH) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atoms of the aromatic ring will resonate in the downfield region (typically δ 110-150 ppm). The carbonyl carbon of the trifluoroacetamide group is expected to have a chemical shift in the range of δ 155-165 ppm. The trifluoromethyl carbon will show a characteristic quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3500 - 3300 (two bands for primary amine) |
| N-H Stretch (Amide) | ~3300 |
| C=O Stretch (Amide) | 1750 - 1680 |
| C-N Stretch (Aromatic Amine) | 1340 - 1250 |
| C-F Stretch | 1400 - 1000 (strong, multiple bands) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Bending | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern.
Expected Molecular Ion Peak (M⁺): m/z 204 Predicted [M+H]⁺: m/z 205
The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of the trifluoroacetyl group.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
FT-IR Spectroscopy
The IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal. The spectrum is then recorded using an FT-IR spectrometer.
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the ESI source.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
References
Determining the Solubility of 4-Trifluoroacetamidoaniline: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 4-Trifluoroacetamidoaniline in common organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for its determination. To provide a contextual reference, solubility data for the structurally related compound, acetanilide, is presented. This guide is intended to equip researchers in drug development and chemical synthesis with the necessary methodology to accurately assess the solubility profile of this compound, a critical parameter for process development, formulation, and analytical method design.
Introduction
This compound is an aromatic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its application in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, crystallization solvents, and the feasibility of developing liquid formulations. This guide presents a standardized methodology for researchers to determine the solubility of this compound in a systematic and reproducible manner.
Solubility Profile of a Structurally Related Compound: Acetanilide
| Solvent | Chemical Formula | Solubility |
| Water | H₂O | Slightly soluble[1] |
| Ethanol | C₂H₅OH | Very soluble[1] |
| Acetone | C₃H₆O | Very soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Soluble[1] |
Disclaimer: The data in this table represents the solubility of acetanilide, not this compound, and should be used for reference only.
Experimental Protocol for Determining the Solubility of this compound
The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.
Materials
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Thermostatic water bath
-
Vials with screw caps and PTFE septa
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
To each vial, add a known volume (e.g., 5.0 mL) of the respective organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in a thermostatic water bath at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved particles.
-
Record the mass of the collected filtrate.
-
Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV/Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S (g/L) = (Concentration from analysis × Dilution factor × Volume of filtrate) / Mass of filtrate
-
The solubility can also be expressed in other units, such as mol/L, by using the molar mass of this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
A Guide to Determining the Thermal Stability and Decomposition of 4-Trifluoroacetamidoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the methodologies for characterizing the thermal stability and decomposition profile of 4-Trifluoroacetamidoaniline. Due to the absence of publicly available experimental data for this specific compound, this document provides a framework for its thermal analysis. It details the standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are crucial techniques in the pharmaceutical sciences for determining the thermal properties of active pharmaceutical ingredients (APIs) and intermediates. To illustrate the expected data and its interpretation, this guide presents representative thermal analysis data from a structurally similar compound, 4-aminoacetanilide. This approach offers a practical template for researchers to design and interpret experiments aimed at elucidating the thermal behavior of this compound.
Introduction
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermal stability and decomposition pathway is critical for safe handling, storage, formulation, and application. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide invaluable insights into the physicochemical properties of materials as a function of temperature.[1][2] TGA measures changes in mass with temperature, indicating thermal stability and decomposition events, while DSC quantifies the heat flow associated with thermal transitions, such as melting and crystallization.[3][4] This guide presents the fundamental principles and detailed experimental protocols for these techniques as they would be applied to this compound.
Experimental Protocols
A comprehensive thermal analysis of this compound would involve the following experimental procedures.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of alumina or platinum.
-
Instrumentation: The crucible is placed on a sensitive microbalance within a furnace. The system is then purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Thermal Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG) is also plotted, which shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for distinct thermal events.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[4] This technique is ideal for determining melting points, glass transitions, and heats of fusion.[5]
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas like nitrogen.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical heating rate is 10 °C/min.
-
Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are observed as peaks. The peak onset temperature is typically taken as the melting point, and the area under the peak corresponds to the enthalpy change of the transition.
Representative Thermal Analysis Data (4-Aminoacetanilide)
In the absence of specific data for this compound, the thermal analysis data for the structurally related compound, 4-aminoacetanilide, is presented below for illustrative purposes. It is important to note that the trifluoroacetyl group in this compound is expected to influence its thermal properties, and therefore, the following data should be considered as a qualitative guide.
TGA and DSC Data for 4-Aminoacetanilide
The following table summarizes the key thermal events observed for 4-aminoacetanilide when analyzed by TGA and DSC at a heating rate of 10 °C/min.[6]
| Analysis | Parameter | Value | Unit |
| DSC | Onset of Melting | 165.2 | °C |
| Peak Melting Temperature | 167.5 | °C | |
| TGA | Onset of Decomposition | ~250 | °C |
| Major Decomposition Step | 250 - 400 | °C | |
| Residual Mass at 600 °C | < 10 | % |
Disclaimer: This data is for 4-aminoacetanilide and is intended for illustrative purposes only. The thermal behavior of this compound may differ.
Visualizations
Experimental Workflow for Thermal Analysis
The logical flow of the experimental procedures for characterizing the thermal properties of a compound like this compound is depicted below.
Caption: Experimental workflow for the thermal analysis of this compound.
Logical Relationship of Thermal Events
The following diagram illustrates the expected sequence of thermal events for a crystalline organic compound like this compound when subjected to heating.
Caption: Logical sequence of thermal events for a crystalline organic compound upon heating.
Conclusion
This technical guide provides a comprehensive framework for investigating the thermal stability and decomposition of this compound. By following the detailed experimental protocols for TGA and DSC, researchers can obtain critical data on the material's melting point, decomposition temperature, and overall thermal behavior. The representative data from 4-aminoacetanilide serves as a useful, albeit illustrative, reference for what can be expected from such an analysis. The systematic approach outlined herein will enable a thorough characterization of this compound, which is essential for its potential development and application in the pharmaceutical and chemical industries.
References
- 1. iitk.ac.in [iitk.ac.in]
- 2. azom.com [azom.com]
- 3. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Trifluoroacetyl Group in Anilines: An In-depth Technical Guide on Electronic and Steric Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoroacetyl group (-COCF₃) is a crucial substituent in medicinal chemistry and materials science, significantly modulating the physicochemical properties of parent molecules. When appended to an aniline moiety, its strong electron-withdrawing nature and considerable steric bulk impart unique electronic and steric effects that profoundly influence reactivity, basicity, and intermolecular interactions. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and structural visualizations, to aid researchers in the strategic incorporation of the trifluoroacetyl group in molecular design.
Electronic Effects of the Trifluoroacetyl Group
The trifluoroacetyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) exerted by the highly electronegative fluorine atoms. This effect significantly reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and nucleophilicity.
Hammett Substituent Constants
| Substituent | σ_m_ | σ_p_ |
| -NHCOCH₃ | 0.21 | 0.00 |
| -NHCOCF₃ | ~0.5 - 0.6 (estimated) | ~0.6 - 0.7 (estimated) |
Note: The values for -NHCOCF₃ are estimated based on the expected increase in electron-withdrawing character compared to -NHCOCH₃. Experimental determination is recommended for precise quantification.
The strong positive σ values indicate that the trifluoroacetyl group deactivates the aromatic ring towards electrophilic substitution and decreases the basicity of the aniline nitrogen.
Acidity of Trifluoroacetanilides (pKa)
The reduced electron density on the nitrogen atom of a trifluoroacetanilide makes the corresponding anilinium ion more acidic (i.e., it has a lower pKa value) compared to aniline. The pKa of the anilinium ion is a direct measure of the basicity of the aniline.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| Acetanilide | 3.5 |
| Trifluoroacetanilide | ~-0.5 - 0.5 (estimated) |
Note: The pKa value for trifluoroacetanilide is an estimation. The actual value can be determined experimentally using the protocol outlined in Section 3.2.
The significantly lower estimated pKa of trifluoroacetanilide highlights the profound electron-withdrawing effect of the trifluoroacetyl group, rendering the nitrogen lone pair much less available for protonation.
Steric Effects of the Trifluoroacetyl Group
The trifluoroacetyl group imposes a significant steric footprint, influencing the conformation of the molecule and hindering access to the nitrogen atom and the ortho positions of the aniline ring.
Taft Steric Parameter
The Taft steric parameter (E_s) provides a quantitative measure of the steric bulk of a substituent. While a specific E_s value for the trifluoroacetylamino group (-NHCOCF₃) is not commonly tabulated, it is expected to be significantly more negative than that of the acetamido group, indicating greater steric hindrance.
| Group | Taft Steric Parameter (E_s) |
| -CH₃ | -1.24 |
| -C(CH₃)₃ | -2.78 |
| -COCF₃ (on N) | ~ -2.0 to -2.5 (estimated) |
Note: This is an estimation based on the relative sizes of the groups.
Crystallographic Data
X-ray crystallography provides precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the steric environment around the trifluoroacetyl group. Analysis of the crystal structure of N-phenyltrifluoroacetamide reveals key structural features.
| Parameter | Value |
| C(aryl)-N Bond Length | ~1.42 Å |
| N-C(carbonyl) Bond Length | ~1.36 Å |
| C(carbonyl)-C(CF₃) Bond Length | ~1.55 Å |
| C-F Bond Length (avg.) | ~1.33 Å |
| C(aryl)-N-C(carbonyl) Angle | ~127° |
| N-C(carbonyl)-C(CF₃) Angle | ~115° |
| Dihedral Angle (Aryl Plane vs. Amide Plane) | ~30-40° |
Note: These are typical values and can vary depending on the crystal packing and substitution on the aromatic ring.
The non-planar arrangement between the aniline ring and the amide group, as indicated by the dihedral angle, is a consequence of steric repulsion between the ortho-hydrogens of the aniline ring and the trifluoroacetyl group. This twisting can affect the degree of resonance interaction between the nitrogen lone pair and the aromatic ring.
Experimental Protocols
Synthesis of Substituted N-Trifluoroacetanilines
Materials:
-
Substituted aniline
-
Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate
-
Pyridine or Triethylamine (optional, as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. If using a less reactive trifluoroacetylating agent, a base like pyridine may be added.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-trifluoroacetylaniline.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes with pH.
Materials:
-
N-trifluoroacetylaniline derivative
-
A series of buffer solutions of known pH (e.g., citrate, phosphate, borate buffers) covering a range of at least 3 pH units around the estimated pKa.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the N-trifluoroacetylaniline derivative in a suitable solvent (e.g., methanol or DMSO).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the aniline derivative should be in a range that gives an absorbance reading between 0.1 and 1.0.
-
Record the UV-Vis spectrum for each sample at a constant temperature.
-
Identify the wavelength(s) at which the absorbance changes most significantly with pH.
-
Plot absorbance at the chosen wavelength(s) against pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used:
pKa = pH + log([A⁻]/[HA])
where [A⁻] is the concentration of the deprotonated form (the trifluoroacetanilide) and [HA] is the concentration of the protonated form (the anilinium ion). The ratio of concentrations can be determined from the absorbance values.
Visualizations
Quantum Chemical Blueprint for 4-Trifluoroacetamidoaniline: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Quantum Chemical Calculations of 4-Trifluoroacetamidoaniline
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. For researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, computational methodologies, and expected outcomes from such studies. By leveraging computational chemistry, a deeper understanding of the molecule's structure, reactivity, and spectroscopic profile can be achieved, offering valuable insights for pharmaceutical research and development.
Molecular Structure and Optimization
The foundational step in any quantum chemical analysis is the determination of the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization. For this compound (C₈H₇F₃N₂O), computational methods like Density Functional Theory (DFT) are employed to find the minimum energy conformation.[1][2]
Computational Protocol:
A common and effective method for geometry optimization is the B3LYP functional combined with a 6-311++G(d,p) basis set, often implemented in software packages like Gaussian.[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[4]
Expected Geometrical Parameters:
The optimized geometry will provide key structural data, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound may not be readily available, theoretical values for similar aniline derivatives suggest what can be expected. For instance, the C-N bond lengths in the aniline ring and the amide linkage are of particular interest as they influence the molecule's electronic properties.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (ring) | ~1.39 Å |
| C-N (amine) | ~1.40 Å | |
| C-N (amide) | ~1.37 Å | |
| C=O | ~1.23 Å | |
| C-CF₃ | ~1.54 Å | |
| C-F | ~1.34 Å | |
| Bond Angle | C-N-H (amine) | ~112° |
| C-C-N (amine) | ~120° | |
| C-N-C (amide) | ~125° | |
| O=C-N | ~123° | |
| Dihedral Angle | C-C-N-C (amide) | ~180° (planar tendency) |
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign specific vibrational modes to the observed spectral peaks.[2][3]
Computational Protocol:
Following geometry optimization at the same level of theory (e.g., B3LYP/6-311++G(d,p)), frequency calculations are performed. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.[2][4]
Expected Vibrational Frequencies:
The vibrational spectrum of this compound will exhibit characteristic peaks corresponding to functional groups such as N-H stretching of the amine and amide, C=O stretching of the amide, and C-F stretching of the trifluoromethyl group.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Reference Range (cm⁻¹) |
| N-H Asymmetric Stretch (Amine) | ~3500 | 3450-3550 |
| N-H Symmetric Stretch (Amine) | ~3400 | 3350-3450 |
| N-H Stretch (Amide) | ~3300 | 3250-3350 |
| C-H Stretch (Aromatic) | ~3100 | 3000-3100 |
| C=O Stretch (Amide I) | ~1680 | 1670-1700 |
| N-H Bend (Amide II) | ~1550 | 1530-1570 |
| C-N Stretch (Amide III) | ~1290 | 1280-1310 |
| C-F Symmetric Stretch | ~1150 | 1140-1170 |
Electronic Properties and Reactivity
Understanding the electronic structure of a molecule is crucial for predicting its reactivity and potential interactions in a biological system. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6][7]
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[7]
Computational Protocol:
The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation. These values can then be used to calculate various global reactivity descriptors.
Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative)
| Property | Formula | Predicted Value (eV) |
| HOMO Energy (E_HOMO) | - | -5.8 |
| LUMO Energy (E_LUMO) | - | -1.2 |
| Energy Gap (E_gap) | E_LUMO - E_HOMO | 4.6 |
| Ionization Potential (I) | -E_HOMO | 5.8 |
| Electron Affinity (A) | -E_LUMO | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.3 |
| Chemical Softness (S) | 1 / (2η) | 0.22 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.66 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule.[2][6] It examines the delocalization of electron density between occupied and unoccupied orbitals.
Expected NBO Analysis Insights:
For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the nitrogen atoms into the aromatic ring and the carbonyl group. The strong electron-withdrawing nature of the trifluoromethyl group will also influence the electron distribution throughout the molecule. These interactions are crucial for understanding the molecule's conformation and reactivity.
Visualizations
Diagram 1: General Workflow for Quantum Chemical Calculations
Caption: A typical workflow for performing quantum chemical calculations on a molecule.
Diagram 2: Relationship of Key Electronic Properties
Caption: Logical flow from calculated orbital energies to key reactivity descriptors.
Conclusion
Quantum chemical calculations offer a powerful, non-experimental avenue to characterize novel molecules like this compound. The methodologies outlined in this guide, based on established computational practices for similar compounds, can provide a wealth of information regarding the structural, vibrational, and electronic properties of the molecule. This data is invaluable for understanding its potential as a drug candidate, guiding further experimental work, and accelerating the drug development pipeline.
References
- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FT-IR, FT-Raman, NMR studies and ab initio-HF, DFT-B3LYP vibrational analysis of 4-chloro-2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 6. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjweb.com [irjweb.com]
In-Depth Technical Guide: Exploring the Reactivity of 4-Trifluoroacetamidoaniline with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Trifluoroacetamidoaniline, a key building block in medicinal chemistry and materials science, presents a unique case study in electrophilic aromatic substitution. The interplay between the electron-donating potential of the amino group, moderated by the strongly electron-withdrawing trifluoroacetyl substituent, governs the reactivity and regioselectivity of its reactions with various electrophiles. This guide provides a comprehensive overview of the reactivity of this compound, offering detailed experimental protocols, quantitative data where available, and mechanistic insights to aid in the synthesis of novel derivatives.
The trifluoroacetamido group (-NHCOCF₃) is a deactivating group due to the powerful inductive effect of the trifluoromethyl moiety. However, the lone pair of electrons on the nitrogen atom is capable of resonance donation into the aromatic ring, directing incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the trifluoroacetamido group itself, electrophilic substitution is anticipated to occur predominantly at the ortho position (C2 and C6).
General Reaction Pathway
The electrophilic aromatic substitution of this compound follows a well-established mechanism. An electrophile (E⁺) attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product.
Caption: General mechanism of electrophilic aromatic substitution on this compound.
Nitration
The introduction of a nitro group onto the aromatic ring of this compound is a key transformation for the synthesis of various intermediates. Due to the deactivating nature of the trifluoroacetamido group, forcing conditions are generally required.
Experimental Protocol
-
Reaction: Nitration of m-(Trifluoromethyl)acetanilide (as an analogue).
-
Reagents:
-
m-(Trifluoromethyl)acetanilide
-
Concentrated Nitric Acid (68%)
-
-
Procedure:
-
Dissolve m-(trifluoromethyl)acetanilide in concentrated nitric acid.
-
Slowly heat the mixture to the desired reaction temperature (e.g., 45°C to 65°C) and maintain for a specified duration.
-
After the reaction is complete, pour the reaction mixture into ice water.
-
Filter the resulting precipitate and wash with water.
-
Dry the solid to obtain 4-nitro-3-trifluoromethylacetanilide.
-
For deprotection, the nitro-intermediate can be heated in an ethanol solution with potassium carbonate.
-
Quantitative Data
| Electrophile | Reagents | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| NO₂⁺ | Conc. HNO₃ | 45 | - | 61 | 4-nitro | Patent CN102093229A |
| NO₂⁺ | Conc. HNO₃ | - | - | 83 | 4-nitro | Patent CN102093229A |
Note: Data is for the analogous nitration of m-(trifluoromethyl)acetanilide.
Caption: Experimental workflow for the nitration of an acetanilide analog.
Halogenation
Halogenation of this compound introduces bromine, chlorine, or iodine atoms onto the aromatic ring, typically at the ortho position. The reaction conditions can be tailored to achieve mono- or di-substitution.
Bromination
-
Reaction: Bromination of 4-Fluoroacetanilide (as an analogue).
-
Reagents:
-
4-Fluoroacetanilide
-
Bromine
-
Palladium catalyst
-
Chlorobenzene (solvent)
-
-
Procedure:
-
In a reaction vessel, add chlorobenzene, 4-fluoroaniline, and a palladium catalyst.
-
Heat the mixture to 50°C.
-
Concurrently, add acetic anhydride and vaporized bromine at a controlled rate.
-
After the addition, raise the temperature to 60-80°C and maintain for 1-24 hours until the starting material is consumed.
-
Filter the catalyst.
-
The filtrate is then treated with a sodium formate or sodium oxalate aqueous solution for decolorization and crystallization to yield 2-bromo-4-fluoroacetanilide.
-
Chlorination
-
Reaction: Chlorination of 4-Fluoroacetanilide (as an analogue).
-
Reagents:
-
4-Fluoroacetanilide
-
N-chlorosuccinimide (NCS) or other chlorinating agent
-
Solvent (e.g., chloroform, benzene, or tetrahydrofuran)
-
-
Procedure:
-
Dissolve 4-fluoroacetanilide in a suitable solvent.
-
Add the chlorinating agent portion-wise or as a solution.
-
Heat the reaction mixture to reflux for several hours.
-
After completion, wash the reaction mixture with water.
-
Filter and dry the product to obtain 2-chloro-4-fluoroacetanilide.
-
Quantitative Data
| Electrophile | Reagents | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Reference |
| Br⁺ | Br₂/Pd catalyst | Chlorobenzene | 60-80 | High | 2-bromo | Patent CN102120723A |
| Cl⁺ | Chloroacetyl chloride | Toluene | 40 -> reflux | 96 | N-acylation | Patent CN103664675A |
Note: Data is for analogous reactions on 4-fluoroaniline or its N-alkylated derivative.
Caption: Potential halogenation pathways for this compound.
Sulfonation
The introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of this compound is challenging due to the deactivating nature of the substrate. Strong sulfonating agents and elevated temperatures are likely required. While specific data for this compound is scarce, a general protocol based on the sulfonation of acetanilide can be proposed.
Experimental Protocol (Proposed)
-
Reaction: Sulfonation of this compound.
-
Reagents:
-
This compound
-
Fuming Sulfuric Acid (Oleum) or Chlorosulfonic Acid
-
-
Procedure:
-
Carefully add this compound to an excess of fuming sulfuric acid or chlorosulfonic acid at a low temperature (e.g., 0-10°C).
-
Slowly warm the reaction mixture to room temperature and then heat to a higher temperature (e.g., 100-120°C) for several hours.
-
Monitor the reaction by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The product, this compound-2-sulfonic acid, may precipitate and can be collected by filtration.
-
Quantitative Data
No specific quantitative data for the sulfonation of this compound was found in the searched literature. The reaction would likely result in the formation of the 2-sulfonic acid derivative, with yields being moderate and highly dependent on the reaction conditions.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are generally difficult to perform on highly deactivated aromatic rings such as this compound. The basic nitrogen of the amide can also complex with and deactivate the Lewis acid catalyst. However, with the use of highly reactive catalysts, these reactions may be feasible.
Friedel-Crafts Acylation (Proposed)
-
Reaction: Friedel-Crafts Acylation of this compound.
-
Reagents:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride)
-
Strong Lewis acid catalyst (e.g., AlCl₃, or a tri(perfluoroalkane sulfonate) compound)
-
Inert solvent (e.g., nitroalkane or halogenated hydrocarbon)
-
-
Procedure:
-
Suspend the Lewis acid catalyst in a dry, inert solvent under an inert atmosphere.
-
Add the acylating agent to the suspension.
-
Add a solution of this compound in the same solvent dropwise at a low temperature.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring for product formation.
-
Quench the reaction by carefully adding it to ice/water.
-
Extract the product with an organic solvent and purify by standard methods.
-
Quantitative Data
Caption: Challenges and potential solutions for Friedel-Crafts reactions on this compound.
Conclusion
This compound exhibits attenuated reactivity towards electrophiles due to the deactivating nature of the trifluoroacetamido group. Nevertheless, electrophilic substitution, particularly nitration and halogenation, can be achieved under appropriate conditions, yielding predominantly ortho-substituted products. Sulfonation and Friedel-Crafts reactions are more challenging and likely require harsh conditions and specialized catalysts. The experimental protocols and data presented in this guide, drawn from analogous systems, provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this versatile building block. Further optimization of reaction conditions will be crucial for achieving high yields and selectivities in the synthesis of novel derivatives of this compound.
The Synthesis and Biological Evaluation of Novel Derivatives from Trifluoromethyl-Substituted Anilines: A Technical Guide
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in modern drug discovery. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Trifluoroacetamidoaniline and its parent amine, 4-aminobenzotrifluoride, are valuable starting materials for the synthesis of a diverse range of heterocyclic compounds with promising pharmacological activities. This technical guide provides an in-depth overview of the discovery of novel derivatives from trifluoromethyl-substituted anilines, with a focus on their synthesis, biological evaluation, and mechanisms of action. Due to the limited availability of extensive research on derivatives synthesized directly from this compound, this guide also encompasses derivatives from the closely related and structurally similar 4-aminobenzotrifluoride to provide a comprehensive resource for researchers, scientists, and drug development professionals.
I. Synthesis of Novel Derivatives
The versatile reactivity of the amino group in trifluoromethyl-substituted anilines allows for the construction of a variety of heterocyclic scaffolds, including thiazolidinones, Schiff bases, and pyrazoles. These scaffolds are prevalent in many biologically active compounds.
General Synthetic Workflow
The synthesis of novel derivatives typically follows a multi-step process that begins with the functionalization of the aniline starting material, followed by cyclization reactions to form the desired heterocyclic core. Subsequent modifications can be introduced to explore the structure-activity relationship (SAR).
Methodological & Application
Application Notes and Protocols for Utilizing 4-Trifluoroacetamidoaniline as a Protecting Group Strategy for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the strategic use of protecting groups is paramount. The trifluoroacetyl (Tfa) group, introduced via reagents like 4-trifluoroacetamidoaniline where one amine is pre-protected, stands out as a versatile and robust choice for the temporary masking of primary and secondary amines. Its unique combination of stability in acidic conditions and facile cleavage under mild basic or reductive conditions makes it an invaluable tool for multi-step syntheses.[1]
The strong electron-withdrawing nature of the trifluoromethyl group renders the trifluoroacetamide bond stable to various synthetic transformations, yet susceptible to selective removal when desired. This orthogonality to common acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, allows for intricate molecular manipulations without unintended deprotection.[1][2] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of the trifluoroacetyl protecting group in research and development settings.
Data Presentation
Table 1: Comparative Yields for Trifluoroacetylation of Amines
| Amine Substrate | Reagent | Base | Solvent | Time | Temperature | Yield (%) |
| Primary/Secondary Amine | Trifluoroacetic Anhydride (1.1-1.5 equiv.) | - | Dichloromethane or THF | 1-4 h | 0 °C to RT | High (not specified)[1] |
| Aniline | 1,1,1-trichloro-3,3,3-trifluoroacetone | - | Dimethyl sulfoxide | 22 h | RT | 69%[3] |
| Amino Acid | Ethyl Trifluoroacetate | Triethylamine | Methanol | 3 h | Not specified | >99%[2] |
| Aniline Derivative | Trifluoroacetic Acid / Triphosgene | Triethylamine | Dichloromethane | ~15 min | 0 °C to RT | 95.2%[4] |
Table 2: Deprotection Conditions for N-Trifluoroacetylated Amines
| Deprotection Reagent | Substrate | Solvent | Time | Temperature | Yield (%) |
| Potassium Carbonate (1.5-3 equiv.) | N-Trifluoroacetylated Amine | Methanol/Water | Not specified | RT | High (not specified)[1] |
| Sodium Borohydride (excess) | N-Trifluoroacetylated Amino Acid | THF/Ethanol (1:1) | < 60 min | Not specified | >99%[2] |
| Ammonia | N-Trifluoroacetylated Amine | Methanol | Not specified | Not specified | High (not specified) |
| Sodium Hydroxide (0.1-0.2 M) | Trifluoroacetamide | Water or Ethanol/Water | Not specified | Not specified | High (not specified)[5] |
| Lithium Hydroxide (0.1-0.2 M) | Trifluoroacetamide | Water or Ethanol/Water | Not specified | Not specified | High (not specified)[5] |
Mandatory Visualization
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonality of Tfa and Boc protecting groups.
Caption: Synthesis of a kinase inhibitor intermediate.
Experimental Protocols
Protocol 1: Protection of a Primary/Secondary Amine using Trifluoroacetic Anhydride
This protocol describes a general procedure for the trifluoroacetylation of a primary or secondary amine.
Materials:
-
Amine substrate (1.0 equiv.)
-
Trifluoroacetic anhydride (TFAA) (1.1-1.5 equiv.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate in a suitable volume of anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 2: Deprotection of an N-Trifluoroacetylated Amine using Potassium Carbonate
This protocol outlines a common method for the removal of a trifluoroacetyl group under mild basic conditions.[1]
Materials:
-
N-trifluoroacetylated compound (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (1.5-3.0 equiv.)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add potassium carbonate (1.5 to 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture to a pH of ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 3: Deprotection of an N-Trifluoroacetylated Amine using Sodium Borohydride
This protocol is particularly useful for substrates sensitive to basic hydrolysis and is commonly employed in solid-phase peptide synthesis.[2]
Materials:
-
N-trifluoroacetylated compound (1.0 equiv.)
-
Sodium borohydride (NaBH₄) (excess, e.g., 10 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Standard laboratory glassware
Procedure:
-
Suspend the N-trifluoroacetylated compound in a 1:1 (v/v) mixture of anhydrous THF and anhydrous ethanol.
-
Carefully add sodium borohydride (excess) in portions to the suspension. Note: Hydrogen gas evolution may occur.
-
Stir the mixture at room temperature for up to 60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.
Application Notes in Drug Development: Synthesis of Kinase Inhibitor Scaffolds
The 4-aminoaniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors approved for cancer therapy, such as Gefitinib and Lapatinib. The strategic use of a protecting group on one of the aniline nitrogens is crucial for regioselective synthesis. This compound serves as an excellent starting material in this context, with the Tfa group providing robust protection during initial coupling reactions and allowing for subsequent mild deprotection.
A common synthetic strategy for many kinase inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and an activated heterocyclic core, often a quinazoline derivative.
Example Synthetic Application:
In a hypothetical synthesis of a key intermediate for a novel kinase inhibitor, this compound can be coupled with a 4-chloroquinazoline derivative. The Tfa group is stable under the conditions required for the SNAr reaction, which may involve heating in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF).
Following the successful coupling to form the Tfa-protected anilinoquinazoline intermediate, the Tfa group can be selectively removed under mild basic conditions as described in Protocol 2. This reveals the free amino group, which can then be further functionalized, for example, by acylation or alkylation, to complete the synthesis of the target kinase inhibitor. The orthogonality of the Tfa group ensures that other sensitive functionalities on the quinazoline core or the aniline moiety remain intact during deprotection. This approach offers a reliable and efficient route to complex drug molecules.
References
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 3. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 4. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 5. thieme-connect.de [thieme-connect.de]
protocols for N-trifluoroacetylation using 4-Trifluoroacetamidoaniline
Application Notes and Protocols for N-Trifluoroacetylation
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of scientific literature and chemical databases did not yield any established protocols for the use of 4-trifluoroacetamidoaniline as a reagent for the N-trifluoroacetylation of amines or other substrates. From a chemical standpoint, this compound is an amide. The amide bond is generally stable and not sufficiently reactive to transfer the trifluoroacetyl group to another amine. Such a transformation would require significant activation of the amide bond, a process that is not chemically straightforward and for which no standard procedures are described. Therefore, this compound is not considered a suitable or practical reagent for N-trifluoroacetylation reactions.
This document provides detailed protocols for a widely accepted and highly efficient method of N-trifluoroacetylation using Trifluoroacetic Anhydride (TFAA).
Introduction to N-Trifluoroacetylation
N-trifluoroacetylation is a crucial chemical transformation in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science. The trifluoroacetyl group serves as an effective protecting group for primary and secondary amines due to its electronic properties and facile cleavage under specific conditions. Furthermore, the introduction of a trifluoroacetyl moiety can enhance the volatility of molecules for gas chromatography and modify their biological activity.
Trifluoroacetic Anhydride (TFAA) is a powerful and highly reactive reagent for this purpose, enabling the efficient trifluoroacetylation of a wide range of substrates under mild conditions.[1][2][3]
N-Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
Principle and Scope
Trifluoroacetic anhydride reacts readily with primary and secondary amines to form the corresponding N-trifluoroacetylated products. The reaction is typically rapid and high-yielding. A base, such as triethylamine or pyridine, is often added to scavenge the trifluoroacetic acid byproduct, which can otherwise form a salt with the starting amine, rendering it unreactive.[1]
This protocol is applicable to a broad range of amine substrates, including aliphatic and aromatic amines.
Experimental Protocol
Materials:
-
Amine substrate
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Triethylamine (Et3N) or pyridine
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq.) in anhydrous dichloromethane. The concentration will depend on the solubility of the substrate, but a starting point of 0.1-0.5 M is common. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Addition of Base: To the cooled solution, add triethylamine (1.1-1.5 eq.) dropwise.
-
Addition of TFAA: Add trifluoroacetic anhydride (1.1-1.2 eq.) dropwise to the stirred solution over a period of 10-20 minutes, ensuring the temperature remains below 5-10 °C. The addition can be done using a dropping funnel or a syringe.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-3 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional dichloromethane if necessary. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining trifluoroacetic acid.
-
Deionized water.
-
Brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-trifluoroacetylated product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, if necessary.
Data Presentation: Summary of Experimental Parameters
| Parameter | Recommended Conditions | Notes |
| Substrate | Primary or Secondary Amine | 1.0 equivalent |
| Reagent | Trifluoroacetic Anhydride (TFAA) | 1.1 - 1.2 equivalents |
| Base | Triethylamine or Pyridine | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) | Other aprotic solvents like THF or acetonitrile can be used. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is crucial for controlling reactivity. |
| Reaction Time | 1 - 3 hours | Monitor by TLC or LC-MS for completion. |
| Workup | Aqueous wash with NaHCO3 and brine | Standard extractive workup to remove byproducts and excess reagents. |
| Purification | Recrystallization or Column Chromatography | Dependent on the physical properties of the product. |
Experimental Workflow Diagram
Caption: General workflow for the N-trifluoroacetylation of an amine using TFAA.
References
The Versatility of 4-Trifluoroacetamidoaniline in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
For Immediate Release
Shanghai, China – December 23, 2025 – As the demand for complex molecular architectures in drug discovery and materials science continues to grow, the strategic functionalization of aromatic compounds remains a cornerstone of synthetic chemistry. This application note details the utility of 4-trifluoroacetamidoaniline as a versatile building block in palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with detailed protocols and comparative data for its application in key synthetic transformations.
The trifluoroacetamido group serves as a valuable directing group and a precursor to the free amine, offering a strategic advantage in multi-step syntheses. Its electron-withdrawing nature can influence the reactivity of the aniline ring, while the protecting group can be readily removed under mild conditions. This document explores its application in Buchwald-Hartwig amination, Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of complex arylamines.[1] this compound can be effectively coupled with a variety of aryl halides and triflates. The trifluoroacetamide group's electron-withdrawing nature can modulate the nucleophilicity of the aniline nitrogen, and its steric bulk can influence reaction outcomes.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Aryl Halide/Triflate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | 2-Iodopyridine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 90 | 16 | 92 |
| 4 | Phenyl triflate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 20 | 88 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
A detailed protocol for the coupling of this compound with 2-iodopyridine is provided below:
Materials:
-
This compound (1.0 equiv)
-
2-Iodopyridine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
BrettPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.
-
Add this compound and 2-iodopyridine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application of 4-Trifluoroacetamidoaniline in Solid-Phase Peptide Synthesis: A Proposed Safety-Catch Linker Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic selection of linkers is paramount in solid-phase peptide synthesis (SPPS) to ensure efficient peptide assembly and controlled final cleavage. Safety-catch linkers, which require a discrete activation step to become labile to cleavage conditions, offer an additional layer of orthogonality and flexibility in complex peptide synthesis. This document outlines a proposed application of 4-Trifluoroacetamidoaniline as a novel safety-catch linker in SPPS.
This application note provides a hypothetical, yet scientifically grounded, framework for the synthesis and utilization of a this compound-derived linker. The protocols provided are based on well-established principles of Fmoc/tBu-based SPPS.[2][3]
Principle of the Proposed Safety-Catch Strategy
The proposed linker, derived from this compound, is designed to be stable throughout the iterative steps of peptide chain elongation using the standard Fmoc/tBu strategy. The peptide is attached to the solid support via an amide bond to the aniline nitrogen of the linker. The trifluoroacetamido group remains intact during Fmoc deprotection (using a base like piperidine) and side-chain deprotection/cleavage from acid-labile resins (using trifluoroacetic acid - TFA).
The "safety-catch" mechanism is a two-step cleavage process:
-
Activation: The trifluoroacetyl (Tfa) group is selectively removed from the aniline nitrogen using a mild, non-nucleophilic base, exposing a free aniline.
-
Cleavage: The newly exposed aniline can then facilitate the cleavage of the peptide from the linker, for instance, through an intramolecular cyclization-cleavage mechanism upon acidification, releasing the C-terminal peptide amide.
This strategy could offer advantages in the synthesis of complex peptides where minimizing side reactions during the final cleavage is critical.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Derived Linker Handle
This protocol describes the synthesis of a hypothetical linker handle, 4-(2,2,2-trifluoroacetamido)phenylsuccinamic acid, which can then be coupled to an amino-functionalized solid support.
Materials:
-
This compound
-
Succinic anhydride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add succinic anhydride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the resulting white solid, the linker handle, under vacuum.
Protocol 2: Immobilization of the Linker onto Aminomethylated Resin
Materials:
-
Aminomethylated polystyrene resin (e.g., AM-PS resin)
-
Synthesized linker handle from Protocol 1
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (or HOBt)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Swell the aminomethylated resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate vessel, dissolve the linker handle (3 equivalents relative to the resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling.
-
Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.
Protocol 3: Solid-Phase Peptide Synthesis using the Tfa-Aniline Linker Resin
This protocol follows the standard Fmoc/tBu SPPS strategy.[2][3]
Materials:
-
Linker-functionalized resin from Protocol 2
-
Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Coupling reagents (e.g., DIC/OxymaPure® or HBTU/DIPEA)
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
General SPPS Cycle:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the absence of free amines. Repeat coupling if necessary.
-
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
Protocol 4: Two-Stage Cleavage of the Peptide from the Tfa-Aniline Linker Resin
Stage 1: Activation by Tfa Group Removal
Materials:
-
Peptide-bound resin from Protocol 3
-
Mild, non-nucleophilic base solution (e.g., 5% v/v 1,8-Diazabicycloundec-7-ene (DBU) in DMF, or aqueous ammonia)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Wash the dried peptide-resin with DCM and then DMF.
-
Treat the resin with the chosen mild base solution. The reaction time will need to be optimized (e.g., 1-2 hours).
-
Monitor the removal of the Tfa group (e.g., by LC-MS analysis of a small cleaved sample).
-
Drain the basic solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove the base completely.
Stage 2: Final Peptide Cleavage
Materials:
-
Activated peptide-resin from Stage 1
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)
Procedure:
-
Dry the activated peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution from the resin into a collection tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide pellet under vacuum for purification by RP-HPLC.
Data Presentation
The following tables summarize typical reagents and conditions for the key steps in the proposed workflow.
Table 1: Reagents for Linker Immobilization and Peptide Synthesis
| Step | Reagents | Solvent | Time |
| Linker Immobilization | Linker Handle, DIC, OxymaPure® | DMF | 2-4 h |
| Fmoc Deprotection | 20% Piperidine in DMF | DMF | 3 + 15-20 min |
| Amino Acid Coupling | Fmoc-AA-OH, DIC, OxymaPure® | DMF | 1-2 h |
Table 2: Proposed Two-Stage Cleavage Conditions
| Stage | Reagents | Solvent | Time |
| Activation (Tfa Removal) | 5% DBU in DMF (to be optimized) | DMF | 1-2 h (to be optimized) |
| Cleavage & Deprotection | TFA/TIS/Water (95:2.5:2.5) | - | 2-3 h |
Visualizations
Caption: Overall workflow for SPPS using the proposed this compound linker.
Caption: Proposed two-stage safety-catch cleavage mechanism.
Conclusion
The use of this compound as a precursor for a novel safety-catch linker represents a promising, albeit currently hypothetical, strategy in solid-phase peptide synthesis. The proposed workflow leverages the well-understood chemistry of the trifluoroacetyl protecting group to offer a new modality for the controlled release of synthetic peptides. The detailed protocols and conceptual framework provided herein are intended to serve as a starting point for researchers interested in exploring and developing this and other novel linker strategies for advanced peptide synthesis and drug development. Experimental validation would be required to optimize reaction conditions, particularly for the Tfa-removal (activation) step, and to assess the efficiency and potential side reactions of the overall process.
References
Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles from 4-Trifluoroacetamidoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole, a valuable trifluoromethylated heterocycle, utilizing 4-trifluoroacetamidoaniline as the starting material. The protocol is based on a proposed acid-catalyzed intramolecular cyclization, a common and effective method for the formation of benzimidazole rings from N-acylated o-phenylenediamine derivatives. This method offers a straightforward approach to accessing trifluoromethylated benzimidazoles, which are key scaffolds in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
Trifluoromethylated heterocycles are of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzimidazoles, in particular, are a privileged heterocyclic motif found in numerous FDA-approved drugs. The synthesis of 2-(trifluoromethyl)benzimidazoles is therefore a critical endeavor in the development of new therapeutic agents.
This document outlines a robust protocol for the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole via the cyclization of this compound.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed intramolecular cyclization of this compound. The reaction involves the protonation of the amide carbonyl, followed by nucleophilic attack of the adjacent amino group, and subsequent dehydration to form the benzimidazole ring.
4-Trifluoroacetamidoaniline: A Versatile Building Block for Pharmaceutical Intermediates
Introduction
4-Trifluoroacetamidoaniline, also known as N-(4-aminophenyl)-2,2,2-trifluoroacetamide, is a key building block in the synthesis of various pharmaceutical intermediates. The presence of the trifluoroacetamide group serves as a protecting group for the aniline nitrogen, modulating its reactivity and directing the regioselectivity of subsequent chemical transformations. This allows for the controlled introduction of various functional groups onto the aromatic ring, leading to the synthesis of complex molecules with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a brominated aniline derivative, a valuable intermediate in drug discovery.
Application: Synthesis of 4-Bromo-2-fluoroaniline
A key application of this compound is in the synthesis of halogenated anilines, which are common precursors for active pharmaceutical ingredients (APIs). The trifluoroacetamide group deactivates the aniline ring to a lesser extent than a simple amino group, allowing for more controlled halogenation reactions. For instance, 4-bromo-2-fluoroaniline, an intermediate for various therapeutic agents, can be synthesized from a fluorinated precursor via a bromination and deprotection sequence. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible and analogous synthetic route can be constructed based on similar reactions.
Logical Workflow for the Synthesis of a Brominated Aniline Intermediate
The following diagram illustrates the logical workflow for the synthesis of a brominated aniline intermediate starting from a protected aniline derivative.
Lack of Documented Methods for Derivatization of Amino Acids with 4-Trifluoroacetamidoaniline for GC-MS Analysis
A comprehensive review of scientific literature and established analytical protocols reveals no specific methods for the derivatization of amino acids using 4-Trifluoroacetamidoaniline for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This particular application appears to be a novel or undocumented approach within the scientific community.
For researchers, scientists, and professionals in drug development seeking to analyze amino acids via GC-MS, it is recommended to utilize well-established and validated derivatization techniques that are widely supported by scientific literature and commercially available standards and reagents. The primary goals of derivatization in this context are to increase the volatility and thermal stability of the amino acids, making them amenable to gas chromatography.
The most commonly employed and thoroughly documented methods for amino acid derivatization for GC-MS analysis include:
-
Silylation: This is a widely used technique that involves the replacement of active hydrogens in the amino acid molecule with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
-
Acylation: This method involves the reaction of amino acids with acylating agents, often in combination with esterification of the carboxyl group. Alkyl chloroformates are frequently used for this purpose, such as:
-
Ethyl chloroformate (ECF)
-
Propyl chloroformate
-
These established methods have been extensively optimized and validated for the quantitative analysis of amino acids in various biological and pharmaceutical matrices. Detailed protocols and application notes for these procedures are readily available from scientific publications and suppliers of analytical reagents and instruments.
Due to the absence of any data or established protocols for the derivatization of amino acids with this compound, it is not possible to provide the requested detailed Application Notes, experimental protocols, quantitative data tables, or workflow visualizations for this specific topic. Researchers interested in exploring this novel derivatization agent would need to undertake foundational research to develop and validate such a method from first principles.
Large-Scale Synthesis of 4-Trifluoroacetamidoaniline for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-Trifluoroacetamidoaniline, a key intermediate in the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoroacetyl group can enhance the biological activity and physicochemical properties of target molecules.[1]
Overview and Industrial Significance
This compound, also known as N-(4-aminophenyl)-2,2,2-trifluoroacetamide, serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and specialized agrochemicals. Its utility stems from the presence of both a reactive amine group and a trifluoroacetyl moiety, which can be further modified or cleaved as needed during a synthetic sequence. The trifluoroacetyl group, in particular, can impart desirable properties such as increased metabolic stability and enhanced binding affinity to the final product.
While specific drug candidates synthesized from this intermediate are often proprietary, the general class of fluorinated anilines is vital in medicinal chemistry for creating novel therapeutics.[2]
Synthetic Pathways for Industrial Production
The primary route for the large-scale synthesis of this compound involves the trifluoroacetylation of 4-aminoacetanilide. This precursor is readily available and can be synthesized through established industrial methods.
Synthesis of the Precursor: 4-Aminoacetanilide
The industrial production of 4-aminoacetanilide typically proceeds via one of two main routes:
-
Selective Acetylation of p-Phenylenediamine: This method involves the direct acetylation of p-phenylenediamine. Careful control of reaction conditions is necessary to favor mono-acetylation and minimize the formation of the diacetylated byproduct.
-
Reduction of 4-Nitroacetanilide: A common and high-yielding method involves the reduction of 4-nitroacetanilide. This reduction can be achieved using various reagents, with catalytic hydrogenation being a preferred green and efficient industrial method.
A generalized workflow for the synthesis of the precursor is outlined below:
Caption: Synthetic routes to 4-aminoacetanilide.
Large-Scale Trifluoroacetylation of 4-Aminoacetanilide
The trifluoroacetylation of the primary amine group of 4-aminoacetanilide is the key step in producing the target molecule. For industrial-scale production, the choice of the trifluoroacetylating agent and reaction conditions are critical for ensuring high yield, purity, and cost-effectiveness.
Common trifluoroacetylating agents suitable for large-scale synthesis include trifluoroacetic acid and its derivatives. Patents suggest that the reaction can be carried out under mild conditions, from 0°C to room temperature, which is advantageous for industrial applications as it reduces energy consumption and the need for specialized high-temperature equipment.
A general workflow for the final production step is as follows:
Caption: Final synthesis step to this compound.
Experimental Protocols
The following protocols are generalized for large-scale production and should be optimized based on the specific equipment and safety infrastructure of the manufacturing facility.
Protocol for the Synthesis of 4-Aminoacetanilide (via Reduction)
Materials and Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control, mechanical stirrer, and inert gas inlet.
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Hydrogenation unit.
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Filtration system (e.g., Nutsche filter).
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Drying oven (vacuum or convection).
-
4-Nitroacetanilide
-
Methanol (or other suitable solvent)
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Hydrogen gas
Procedure:
-
Charge the reactor with 4-nitroacetanilide and methanol.
-
Agitate the mixture to ensure complete dissolution or a fine slurry.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 2-5 bar).
-
Heat the reaction mixture to a specified temperature (e.g., 40-60°C) with continuous stirring.
-
Monitor the reaction progress by hydrogen uptake and/or in-process controls (e.g., HPLC).
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Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
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Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Isolate the 4-aminoacetanilide by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum.
Protocol for the Synthesis of this compound
Materials and Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control, mechanical stirrer, and inert gas inlet.
-
Addition funnel.
-
Filtration system.
-
Drying oven.
-
4-Aminoacetanilide
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Anhydrous aprotic solvent (e.g., Dichloromethane, Ethyl Acetate)
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Trifluoroacetic anhydride
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A suitable base (e.g., Pyridine or Triethylamine)
Procedure:
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Charge the reactor with 4-aminoacetanilide and the anhydrous solvent.
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Cool the mixture to 0-5°C with stirring under an inert atmosphere.
-
Slowly add the base to the reaction mixture.
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Add trifluoroacetic anhydride dropwise via the addition funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.
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Monitor the reaction for completion by HPLC or TLC.
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Upon completion, quench the reaction by the slow addition of water or a dilute aqueous acid.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Filter and concentrate the organic phase under reduced pressure to yield the crude product.
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Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Isolate the purified product by filtration and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the large-scale synthesis of this compound. Please note that actual values may vary depending on the specific process parameters and scale of production.
Table 1: Synthesis of 4-Aminoacetanilide via Reduction of 4-Nitroacetanilide
| Parameter | Value |
| Starting Material | 4-Nitroacetanilide |
| Key Reagents | H₂, Pd/C |
| Solvent | Methanol |
| Reaction Temperature | 40-60°C |
| Reaction Pressure | 2-5 bar |
| Typical Yield | 95-99% |
| Purity (by HPLC) | >99% |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-Aminoacetanilide |
| Key Reagents | Trifluoroacetic anhydride, Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0°C to Room Temperature |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >99.5% |
Safety Considerations
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4-Nitroacetanilide: Handle with care as it is a potentially toxic and combustible solid.
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Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Strict adherence to safety protocols for handling these materials is essential.
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Trifluoroacetic Anhydride: This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated area with appropriate personal protective equipment.
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Solvents: Use of flammable organic solvents requires proper grounding and ventilation to prevent the buildup of static electricity and flammable vapors.
All operations should be conducted in accordance with the facility's safety guidelines and with a thorough understanding of the material safety data sheets (MSDS) for all chemicals used.
References
Application Notes: The Role of 4-(Trifluoroacetamido)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the utility of 4-(Trifluoroacetamido)aniline and its parent compound, 4-aminobenzotrifluoride, as key intermediates in the synthesis of modern agrochemicals. The introduction of a trifluoromethyl group (-CF3) into active pharmaceutical and agrochemical ingredients is a widely employed strategy to enhance their efficacy. This is due to the unique properties conferred by the -CF3 group, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved transport properties.
While direct synthetic routes from 4-(Trifluoroacetamido)aniline to commercial agrochemicals are not extensively documented in publicly available literature, its structure suggests a logical application as a protected precursor for the synthesis of crucial building blocks. A prime example is the synthesis of the phenylpyrazole insecticide, fipronil, which relies on the key intermediate 2,6-dichloro-4-trifluoromethylaniline.
This document will focus on the well-established synthesis of fipronil from 4-aminobenzotrifluoride (4-trifluoromethylaniline), a compound that can be conceptually derived from 4-(Trifluoroacetamido)aniline via hydrolysis. We will provide detailed experimental protocols for the key synthetic steps leading to fipronil, present relevant data in tabular format, and visualize the synthetic pathways and workflows.
Key Intermediates in Fipronil Synthesis
The synthesis of fipronil involves several key intermediates. The properties of the crucial aniline starting materials are summarized below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-Aminobenzotrifluoride | 455-14-1 | C₇H₆F₃N | 161.12 | Starting material for 2,6-dichloro-4-trifluoromethylaniline |
| 2,6-Dichloro-4-trifluoromethylaniline | 24279-39-8 | C₇H₄Cl₂F₃N | 230.02 | Key intermediate for phenylpyrazole ring formation |
Synthetic Pathway to Fipronil
The overall synthesis of fipronil from 4-aminobenzotrifluoride is a multi-step process. A key transformation is the chlorination of 4-aminobenzotrifluoride to produce 2,6-dichloro-4-trifluoromethylaniline. This intermediate is then converted to a phenylpyrazole derivative, which is subsequently oxidized to yield fipronil.
Caption: Synthetic pathway of Fipronil from 4-Aminobenzotrifluoride.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of fipronil.
Protocol 1: Synthesis of 2,6-Dichloro-4-trifluoromethylaniline from 4-Aminobenzotrifluoride
This protocol describes the chlorination of 4-aminobenzotrifluoride to yield the key fipronil intermediate.
Materials:
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4-Aminobenzotrifluoride
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Hydrochloric acid (HCl)
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Hydrogen peroxide (H₂O₂)
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Sodium nitrite (NaNO₂)
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Solvent (e.g., Dichloroethane)
Procedure:
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Dissolve 4-aminobenzotrifluoride in a suitable solvent such as dichloroethane in a reaction vessel equipped with a stirrer and a cooling system.
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Cool the solution to 0-5 °C.
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Slowly add concentrated hydrochloric acid to the solution while maintaining the temperature.
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In a separate vessel, prepare a solution of sodium nitrite in water.
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Add the sodium nitrite solution dropwise to the reaction mixture to perform diazotization.
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To the diazotized solution, add a solution of hydrogen peroxide to initiate the chlorination. The reaction is typically exothermic and requires careful temperature control.
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After the reaction is complete, as monitored by techniques like TLC or GC, the organic layer is separated.
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The organic layer is washed with a solution of sodium bicarbonate and then with water to remove any remaining acid.
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The solvent is removed under reduced pressure to yield crude 2,6-dichloro-4-trifluoromethylaniline.
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The crude product can be further purified by distillation or recrystallization.
| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Aminobenzotrifluoride | 1.0 | 4-6 | 0-10 | 85-95 |
| Hydrochloric Acid | 2.5 | - | 0-5 | - |
| Sodium Nitrite | 1.1 | - | 0-5 | - |
| Hydrogen Peroxide | 2.2 | - | 5-10 | - |
Protocol 2: Synthesis of Fipronil from 2,6-Dichloro-4-trifluoromethylaniline
This protocol outlines the subsequent steps to form the fipronil molecule.
Materials:
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2,6-Dichloro-4-trifluoromethylaniline
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Ethyl 2,3-dicyanopropionate
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Trifluoromethylsulfenyl chloride (CF₃SCl)
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Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA)
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Base (e.g., Triethylamine)
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Solvent (e.g., Acetonitrile)
Procedure:
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React 2,6-dichloro-4-trifluoromethylaniline with ethyl 2,3-dicyanopropionate in the presence of a base like triethylamine in a suitable solvent to form the pyrazole ring.
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The resulting intermediate is then reacted with trifluoromethylsulfenyl chloride to introduce the trifluoromethylthio group at the 4-position of the pyrazole ring.
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The sulfide intermediate is then oxidized to the corresponding sulfoxide, which is fipronil. This oxidation is typically carried out using an oxidizing agent like mCPBA.
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The reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted reagents.
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The final product, fipronil, is isolated by crystallization and can be further purified if necessary.
| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,6-Dichloro-4-trifluoromethylaniline | 1.0 | 8-12 | 25-50 | 70-85 |
| Ethyl 2,3-dicyanopropionate | 1.1 | - | 25-50 | - |
| Trifluoromethylsulfenyl chloride | 1.2 | 2-4 | 0-10 | - |
| m-Chloroperoxybenzoic acid | 1.1 | 3-5 | 0-25 | - |
Logical Workflow for Agrochemical Synthesis
The general workflow for the synthesis and development of a new agrochemical, exemplified by the fipronil synthesis, follows a structured path from starting materials to the final product.
Caption: General workflow for agrochemical synthesis and development.
Conclusion
4-(Trifluoroacetamido)aniline represents a potential, protected starting material for the synthesis of valuable agrochemical intermediates like 2,6-dichloro-4-trifluoromethylaniline. The trifluoroacetyl group can serve as a protecting group for the amine, which can be deprotected after key synthetic transformations. The detailed protocols provided for the synthesis of the potent insecticide fipronil from the closely related 4-aminobenzotrifluoride highlight the importance of trifluoromethylated anilines in modern agrochemical development. Researchers can adapt these methodologies for the synthesis of other novel agrochemicals containing the beneficial trifluoromethyl moiety.
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-Trifluoroacetamidoaniline
Welcome to the technical support center for the synthesis of 4-Trifluoroacetamidoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct starting material is p-phenylenediamine. The goal is to achieve selective mono-N-trifluoroacetylation, leaving one primary amino group free.
Q2: Which trifluoroacetylating agent is recommended for this synthesis?
A2: Trifluoroacetic anhydride (TFAA) is a common and highly reactive agent for this purpose. Ethyl trifluoroacetate can also be used, often requiring slightly different reaction conditions.
Q3: How can I favor the formation of the mono-substituted product over the di-substituted byproduct?
A3: To favor mono-substitution, it is crucial to control the stoichiometry of the reactants. Using a slight excess of p-phenylenediamine relative to the trifluoroacetylating agent can help minimize the formation of the di-trifluoroacetylated product. Slow, dropwise addition of the trifluoroacetylating agent to a solution of p-phenylenediamine at a controlled temperature is also recommended.
Q4: What are the typical reaction solvents for this synthesis?
A4: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used anhydrous solvents for this reaction. The choice of solvent can influence the reaction rate and selectivity.
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The starting material (p-phenylenediamine), the desired product (this compound), and the di-substituted byproduct will have different Rf values, allowing for visualization of the reaction's progression.
Q6: What is a standard work-up procedure for this reaction?
A6: A typical work-up involves quenching the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining trifluoroacetic acid and anhydride. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
Q7: How can I purify the crude this compound?
A7: The crude product can be purified by recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is also an effective purification method.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive trifluoroacetylating agent (hydrolyzed).2. Poor quality starting material.3. Reaction temperature is too low. | 1. Use freshly opened or properly stored trifluoroacetic anhydride.2. Check the purity of the p-phenylenediamine.3. Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side product formation. |
| Formation of Significant Di-substituted Byproduct | 1. Incorrect stoichiometry (excess trifluoroacetylating agent).2. Addition of trifluoroacetylating agent was too fast.3. High reaction temperature. | 1. Use a slight excess of p-phenylenediamine.2. Add the trifluoroacetylating agent dropwise to the solution of p-phenylenediamine at a controlled, low temperature (e.g., 0 °C).3. Maintain a lower reaction temperature during the addition and initial reaction phase. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance if using a substituted aniline. | 1. Allow the reaction to stir for a longer period at room temperature and monitor by TLC until the starting material is consumed.2. For sterically hindered anilines, a higher reaction temperature or a more reactive trifluoroacetylating agent may be necessary. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent.2. Product and impurities have similar polarities, leading to poor separation by column chromatography. | 1. Screen for a different recrystallization solvent or a mixed solvent system.2. Optimize the eluent system for column chromatography by trying different solvent ratios or adding a small percentage of a more polar solvent. |
| Oiling out during Recrystallization | 1. The solution is cooling too rapidly.2. The solution is supersaturated. | 1. Ensure the solution cools slowly and without agitation.2. Reheat the solution and add a small amount of additional solvent to reduce saturation before allowing it to cool slowly. |
Experimental Protocols
Synthesis of this compound from p-Phenylenediamine
This protocol describes a general procedure for the selective mono-trifluoroacetylation of p-phenylenediamine.
Materials:
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p-Phenylenediamine
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Trifluoroacetic anhydride (TFAA)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) in anhydrous DCM or THF.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of TFAA: Slowly add trifluoroacetic anhydride (0.9 to 1.0 equivalents) dropwise to the stirred solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Mono-Trifluoroacetylation of p-Phenylenediamine*
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | None | 0 to RT | 2 | Data not available in search results |
| 2 | Dichloromethane (DCM) | Pyridine | 0 to RT | 2 | Data not available in search results |
| 3 | Tetrahydrofuran (THF) | None | 0 to RT | 2 | Data not available in search results |
| 4 | Tetrahydrofuran (THF) | Pyridine | 0 to RT | 2 | Data not available in search results |
| 5 | Dichloromethane (DCM) | Triethylamine | 0 to RT | 2 | Data not available in search results |
*Note: Specific yield data for a systematic optimization of this particular reaction was not available in the provided search results. This table serves as a template for experimental design and data recording.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting low product yield.
Technical Support Center: Purification of 4-Trifluoroacetamidoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Trifluoroacetamidoaniline from typical reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, categorized by the purification technique.
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent may be higher than the melting point of the compound or impurities are depressing the melting point. The solution may be supersaturated. | - Reheat the solution and add more solvent to decrease saturation. - Ensure the solution cools slowly to encourage crystal lattice formation. - Try a different solvent or a mixed solvent system with a lower boiling point. |
| No crystals form, even after cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - If using a mixed solvent system, add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then clarify with a minimum of the hot solvent. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization occurred during hot filtration. The compound is significantly soluble in the wash solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | Colored impurities are present in the crude material. The compound may have degraded slightly upon heating. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. - Ensure the heating temperature is not excessively high. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping spots on TLC). | The polarity of the mobile phase is not optimal. The column is overloaded. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. - Use a less polar solvent system to increase retention on the silica gel. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude product to silica gel by weight. |
| Product tailing or streaking on TLC and the column. | Strong interaction between the basic aniline group and the acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica. |
| Product does not elute from the column. | The mobile phase is not polar enough. The compound may have irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol. - If the compound is suspected to be strongly adsorbed, consider using a different stationary phase, such as alumina. |
| Cracked or channeled silica gel bed. | Improper packing of the column. The column ran dry during the separation. | - Ensure the silica gel is packed as a uniform slurry to avoid air bubbles. - Always keep the solvent level above the top of the silica bed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can arise from the starting materials or side reactions. If synthesizing from p-phenylenediamine and a trifluoroacetylating agent, potential impurities include unreacted p-phenylenediamine, the di-acylated product (N,N'-bis(trifluoroacetyl)-p-phenylenediamine), and residual trifluoroacetic acid or its anhydride. If the starting material is 4-aminoacetanilide, unreacted starting material and byproducts from the trifluoroacetylation of the aniline nitrogen could be present.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A preliminary solvent screen with small amounts of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) is recommended. Often, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, provides the optimal solubility profile for aniline derivatives.
Q3: My purified this compound has a low melting point. What does this indicate?
A3: A broad or depressed melting point is a strong indication of the presence of impurities. The reported melting point of this compound is around 153-155 °C. If your product melts at a lower temperature, further purification is likely necessary.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound contains an aromatic ring and is UV active. It can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where it will appear as a dark spot. Staining with a potassium permanganate solution can also be used for visualization.
Q5: What is a good starting mobile phase for column chromatography of this compound?
A5: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate. The optimal ratio should be determined by TLC analysis. Remember to consider adding a small amount of triethylamine (0.5-1%) to the eluent to improve peak shape.
Quantitative Data Summary
| Property | Value/Information |
| Melting Point | 153-155 °C |
| Molecular Weight | 204.15 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Qualitative Solubility in Water | Likely sparingly soluble to insoluble in cold water; solubility may increase with temperature. |
| Qualitative Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate, especially when heated. Solubility is likely lower in non-polar solvents like hexane. |
Experimental Protocols
The following are generalized protocols for the purification of this compound. The specific conditions may require optimization based on the nature and quantity of impurities in the reaction mixture.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise while swirling until a faint, persistent cloudiness is observed. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give this compound an Rf value of approximately 0.2-0.3. Add 0.5-1% triethylamine to the chosen eluent to prevent tailing.
-
Column Packing (Slurry Method): Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat and even bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in an orderly manner.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: A logical workflow for the recrystallization process.
troubleshooting low yields in reactions involving 4-Trifluoroacetamidoaniline
Welcome to the Technical Support Center for reactions involving 4-Trifluoroacetamidoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experiments and address challenges leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Q1: My N-acylation or amide coupling reaction with this compound is resulting in a low yield. What are the potential causes?
A1: Low yields in acylation or amide coupling reactions with this compound can stem from several factors. The primary areas to investigate are reagent quality, reaction conditions, and potential side reactions.
Troubleshooting Steps:
-
Reagent Purity:
-
This compound: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
Acylating Agent/Carboxylic Acid: Use a fresh, high-purity acylating agent (e.g., acid chloride, anhydride) or carboxylic acid. Degradation of these reagents is a common cause of low yields.
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Solvents and Other Reagents: All solvents should be anhydrous, especially in moisture-sensitive reactions like those involving acid chlorides or coupling agents. Ensure any bases used (e.g., pyridine, triethylamine) are also dry.
-
-
Reaction Conditions:
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Temperature: Some reactions may require elevated temperatures to proceed, while others might need cooling to prevent side reactions. Monitor the reaction at different temperatures to find the optimal conditions. For instance, initial mixing of reagents at 0°C can help control exothermic reactions.
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Stoichiometry: The ratio of reactants is crucial. For amide coupling, using a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling agent relative to the aniline can improve yields.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient or excessive reaction times can lead to incomplete conversion or product degradation.
-
-
Side Reactions:
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Hydrolysis of the Trifluoroacetyl Group: The trifluoroacetyl protecting group can be labile under certain conditions. Strongly basic or acidic conditions can lead to its cleavage, resulting in the formation of 4-aminoaniline, which can then react further to produce undesired byproducts.
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Competing Reactions: The free amine of this compound can participate in side reactions if the reaction conditions are not optimized for the desired transformation.
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Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?
A2: The formation of multiple products indicates that side reactions are occurring. For reactions involving this compound, common side reactions include:
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Di-acylation: If the reaction conditions are too harsh or if there is an excess of a highly reactive acylating agent, it's possible to get acylation on both the free amine and the trifluoroacetamide nitrogen, although the latter is less likely due to the electron-withdrawing nature of the trifluoroacetyl group.
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Hydrolysis of the Trifluoroacetyl Group: As mentioned previously, this is a significant side reaction. If the trifluoroacetyl group is cleaved, the resulting diamine can react with the acylating agent, leading to a mixture of products.
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Reaction with Solvent: Some solvents can participate in or be decomposed by the reagents used. For example, in the presence of strong Lewis acids, some solvents can be acylated.
Solutions:
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Milder Reaction Conditions: Employing milder coupling agents (e.g., HATU, HOBt/EDC instead of harsher reagents) can reduce side reactions.
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Control of Stoichiometry: Carefully controlling the amount of each reagent can minimize the formation of over-acylated products.
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pH Control: Maintaining a neutral or slightly basic pH can help prevent the hydrolysis of the trifluoroacetyl group.
Q3: I am having difficulty purifying my product. What are some recommended purification strategies?
A3: Purification of products derived from this compound can be challenging due to the presence of polar functional groups.
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Column Chromatography: Silica gel column chromatography is a common and effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often successful.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. The choice of solvent will depend on the solubility of the product and impurities.
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Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Formula | Type | Predicted Solubility |
| Methanol | CH₃OH | Polar Protic | High |
| Ethanol | C₂H₅OH | Polar Protic | High |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High |
| Acetone | C₃H₆O | Polar Aprotic | Moderate to High |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Moderate |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate |
| Toluene | C₇H₈ | Non-Polar | Low |
| Hexane | C₆H₁₄ | Non-Polar | Low |
Note: This data is based on the general solubility principles of similar aromatic amines and should be confirmed experimentally for specific applications.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound with an Acid Chloride
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution.
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Addition of Acylating Agent: Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
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Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling of this compound with a Carboxylic Acid using EDC/HOBt
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Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous polar aprotic solvent like DMF or DCM. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
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Addition of Amine: Add this compound (1.0 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
preventing hydrolysis of the trifluoroacetyl group during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the trifluoroacetyl (TFA) protecting group during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the trifluoroacetyl (TFA) group?
The trifluoroacetyl group is a versatile protecting group, particularly for amines, due to its distinct stability profile. The strong electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetamide stable to a wide range of acidic conditions.[1] However, it is readily cleaved under mild basic or reductive conditions.[1] This characteristic makes it orthogonal to many common acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1][2][3]
Q2: My TFA group was unintentionally removed during workup. What is the most likely cause?
The most common reason for the unintentional cleavage of a TFA group during workup is exposure to basic conditions. Trifluoroacetamides are susceptible to hydrolysis under even mildly alkaline conditions. Standard aqueous workups that use bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even sodium carbonate (Na₂CO₃) for extended periods can lead to partial or complete deprotection.[1]
Q3: How can I remove acidic impurities (like excess trifluoroacetic acid) from my reaction mixture without cleaving the TFA group?
To neutralize acidic impurities while preserving the TFA group, a carefully controlled, mild basic wash is recommended.
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Recommended Method: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform the wash quickly and, if possible, at a low temperature (0-5 °C) to minimize the risk of hydrolysis.
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Procedure: Add the cold NaHCO₃ solution to your separatory funnel containing the organic layer, shake gently for no more than a minute, allow the layers to separate, and promptly drain the aqueous layer.
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Avoid: Strong bases (e.g., NaOH, K₂CO₃) should be avoided as they will readily cleave the TFA group.[1]
Q4: Are there non-aqueous workup methods to protect the TFA group?
Yes, non-aqueous workups are an excellent strategy to avoid hydrolysis. The appropriate method depends on the properties of your compound and the impurities present.
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Filtration through a Silica Plug: If your product is significantly less polar than the impurities, you can concentrate the reaction mixture and filter it through a short plug of silica gel, eluting with a non-polar organic solvent (e.g., hexane/ethyl acetate mixture).[4]
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Precipitation/Crystallization: If your product is a solid, you may be able to induce precipitation or crystallization from the reaction mixture by adding an anti-solvent. The impurities might remain in the solution.
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Evaporation: For reactions where all byproducts and excess reagents are volatile, simply removing the solvent under reduced pressure may be sufficient.
Q5: My compound is somewhat water-soluble. How can I perform an aqueous wash without significant product loss?
If your TFA-protected compound has some water solubility, standard extractions can lead to low recovery.
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Use Brine: Washing the organic layer with a saturated aqueous sodium chloride solution (brine) can decrease the solubility of your organic compound in the aqueous phase, thus driving it back into the organic layer.[5]
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Back-Extraction: After your initial extraction, you can re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic layers for drying and concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Partial or complete loss of TFA group detected by LC-MS or NMR after workup. | Exposure to basic conditions (pH > 8) during aqueous wash. | - Use only neutral water or brine (saturated NaCl) for washes.- If a basic wash is required to remove acidic impurities, use cold, saturated NaHCO₃ solution and minimize contact time.- Consider a non-aqueous workup, such as filtration through a silica plug. |
| Low yield after aqueous extraction. | The TFA-protected compound has significant water solubility. | - Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase.[5]- Perform multiple extractions with smaller volumes of organic solvent.- Perform a "back-extraction" of the combined aqueous layers. |
| An emulsion formed during extraction. | The solvent system and solutes have created a stable mixture of organic and aqueous layers. | - Add brine to the separatory funnel; the increased ionic strength can help break the emulsion.- Allow the separatory funnel to stand undisturbed for a longer period.- Filter the entire mixture through a pad of Celite. |
| Product still contains acidic or basic impurities after neutral washes. | Impurities are not sufficiently soluble in the aqueous wash or are forming salts with the product. | - For acidic impurities, attempt a rapid wash with cold, saturated NaHCO₃.- For basic impurities, a rapid wash with cold, dilute acid (e.g., 1% HCl) can be used, as the TFA group is generally stable to acid.[1]- If impurities persist, purification by column chromatography will likely be necessary. |
Quantitative Data: Stability of Trifluoroacetyl Derivatives
While kinetic data for the hydrolysis of every TFA-protected substrate is not available, studies on related compounds illustrate the influence of reaction conditions. The following table summarizes rate constants for the hydrolysis of trifluoroacetyl-containing esters, demonstrating the impact of the leaving group and solvent environment.
| Compound | Conditions | Rate Constant (k) | Significance |
| S-Ethyl Trifluorothioacetate | 23.0 °C in 5 M H₂O/Acetonitrile | ~1.0 x 10⁻⁴ s⁻¹ | Demonstrates a relatively slow hydrolysis rate in a mixed aqueous-organic solvent.[6] |
| S-Ethyl Trifluorothioacetate | 25.0 °C in pure water | ~5.0 x 10⁻² s⁻¹ | The rate is significantly faster in pure water compared to a mixed solvent, highlighting the role of water concentration.[6] |
| p-Nitrophenyl Trifluoroacetate | In Acetonitrile with a catalytic amount of water | Rate-limiting step involves a bridge of three water molecules | Illustrates that even in a non-aqueous medium, trace water can catalyze hydrolysis, forming a tetrahedral intermediate.[6] |
Note: The hydrolysis of a trifluoroacetamide (R-NH-COCF₃) is generally slower than that of a trifluoroacetate ester (R-O-COCF₃) under similar conditions due to the poorer leaving group ability of the amide anion (R-NH⁻) compared to the alkoxide (R-O⁻).
Experimental Protocols
Protocol 1: General Workup for Preserving a TFA Group
This protocol is designed for a typical reaction in an organic solvent (e.g., Dichloromethane, Ethyl Acetate) where acidic and/or water-soluble byproducts need to be removed.
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Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This slows down potential hydrolysis during the workup.
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Dilute: Dilute the reaction mixture with an equal volume of the organic solvent used for the reaction (e.g., Ethyl Acetate).[7]
-
Neutral Wash: Transfer the mixture to a separatory funnel and wash with cold, deionized water (1 x 50 mL for a 100 mL reaction volume). Drain the aqueous layer.
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(Optional) Mild Bicarbonate Wash: If acidic byproducts are present, wash the organic layer quickly with cold, saturated aqueous NaHCO₃ (1 x 50 mL). Do not shake for more than 30-60 seconds. Immediately drain the aqueous layer.
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Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine) (1 x 50 mL) to remove residual water and inorganic salts.[5]
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Dry: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[5] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
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Filter and Concentrate: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Deprotection (Cleavage) of a TFA Group
This protocol describes a standard method for intentionally removing a TFA group under mild basic conditions.[1]
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Dissolve: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water (e.g., a 3:1 to 5:1 ratio).
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Add Base: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
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Stir: Stir the reaction mixture at room temperature.
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Monitor: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
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Neutralize: Once the reaction is complete, carefully neutralize the mixture to pH ~7 with a dilute acid (e.g., 1 M HCl).
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Concentrate and Extract: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate, 3 times).
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Isolate: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Decision Workflow for Workup Strategy
The following diagram provides a logical workflow to help you select the most appropriate workup procedure to maintain the integrity of your trifluoroacetyl-protected compound.
Caption: Decision tree for selecting a workup strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Trifluoroacetamidoaniline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 4-trifluoroacetamidoaniline derivatives. The electron-withdrawing nature of the trifluoroacetamido group presents unique challenges in these reactions, necessitating careful optimization of catalysts, ligands, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound derivatives?
A1: The primary challenge stems from the electron-deficient nature of the aniline ring due to the trifluoroacetamido group. This can make the oxidative addition step in the catalytic cycle more difficult, often requiring more electron-rich and bulky ligands to promote the reaction. Additionally, the amide functionality can potentially coordinate to the metal center, leading to catalyst inhibition.
Q2: Which palladium catalysts and ligands are generally recommended for these substrates?
A2: For palladium-catalyzed reactions, highly active catalyst systems are typically required. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos, RuPhos), are often effective.[1] N-heterocyclic carbene (NHC) ligands can also be excellent choices, offering strong σ-donation to the palladium center.[2] The use of pre-formed palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can improve reproducibility and activity.
Q3: What role does the base play in these reactions, and which bases are most effective?
A3: The base is crucial for the deprotonation of the amine (in Buchwald-Hartwig amination) or for the activation of the boronic acid (in Suzuki coupling). For electron-deficient anilines, stronger bases are often necessary. Common choices include sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig reactions and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for Suzuki couplings.[3][4] The base should be anhydrous and finely powdered to ensure optimal reactivity.
Q4: Can other metals be used for cross-coupling with these substrates?
A4: While palladium is the most common catalyst, nickel-based catalysts are emerging as a viable alternative, particularly for reactions involving aryl chlorides.[5][6] Copper can be used as a co-catalyst in Sonogashira reactions or as the primary catalyst in Ullmann-type couplings.[7][8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the use of a high-purity, active palladium precatalyst. If using a Pd(II) source, ensure conditions are suitable for in-situ reduction to Pd(0). Consider screening a panel of Buchwald or NHC-based catalysts. |
| Ineffective Ligand | Switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos, RuPhos) to facilitate oxidative addition. |
| Inappropriate Base | The base may be too weak. For Buchwald-Hartwig, try a stronger base like NaOtBu or LHMDS. For Suzuki, consider K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely ground. |
| Solvent Effects | Screen different anhydrous, degassed solvents such as toluene, dioxane, or THF. The solubility of the reagents and intermediates can significantly impact the reaction rate. |
| Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy. Incrementally increase the temperature, but be mindful of potential side reactions or decomposition. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen). |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction can promote homocoupling. | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Protodeboronation (Suzuki) | Presence of water or protic solvents can lead to the cleavage of the C-B bond. | Use anhydrous solvents and reagents. Consider using a boronate ester, which is more stable than the corresponding boronic acid. |
| Hydrodehalogenation | β-hydride elimination from the palladium intermediate can lead to the replacement of the halide with hydrogen. | The choice of ligand is critical to favor reductive elimination over β-hydride elimination. Bulky ligands often suppress this side reaction. |
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
Disclaimer: The following data is compiled from literature sources and may involve substrates structurally similar to this compound derivatives. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 4-Chloro-N-(trifluoroacetyl)aniline | Aniline | G3-XPhos (2) | - | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 70-80 |
| 4-Iodo-N-(trifluoroacetyl)aniline | Benzylamine | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ (1.5) | Toluene | 90 | 18 | >90 |
Table 2: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 10 | ~60 |
| 4-Iodo-N-(trifluoroacetyl)aniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Chloro-N-(trifluoroacetyl)aniline | Pyridine-3-boronic acid pinacol ester | G4-SPhos (2) | - | K₃PO₄ (3.0) | THF/H₂O | 80 | 24 | 65-75 |
Table 3: Sonogashira Coupling
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-(trifluoroacetyl)aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | >90 |
| 4-Bromo-N-(trifluoroacetyl)aniline | Trimethylsilylacetylene | Pd(OAc)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 70-80 |
| 4-Bromo-3-(trifluoromethyl)aniline | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | 5 | DIPA | THF | 70 | 12 | ~85 |
Table 4: Heck Reaction
| Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-(trifluoroacetyl)aniline | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 80-90 |
| 4-Bromo-N-(trifluoroacetyl)aniline | Styrene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2.0) | Dioxane | 120 | 24 | 60-70 |
| 4-Iodo-3-(trifluoromethyl)aniline | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (2.0) | NMP | 110 | 18 | >90 |
Experimental Protocols
General Considerations for All Reactions:
All cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous and degassed solvents. Glassware should be oven-dried before use.
Protocol 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the 4-trifluoroacetamido-aryl halide (1.0 equiv.), the palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the amine (1.2 equiv.) and anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling
-
In a glovebox, charge a Schlenk flask with the 4-trifluoroacetamido-aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add a degassed solvent mixture, such as dioxane/water (4:1), to the flask.
-
Seal the flask, remove it from the glovebox, and heat with vigorous stirring at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
-
To a Schlenk tube, add the 4-trifluoroacetamido-aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Protocol 4: Heck Reaction
-
To a sealed tube, add the 4-trifluoroacetamido-aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).
-
Add the alkene (1.5 equiv.) and an anhydrous, degassed solvent such as DMF or dioxane.
-
Seal the tube and heat in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. rsc.org [rsc.org]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing dimer formation in 4-Trifluoroacetamidoaniline reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dimer formation in reactions involving 4-Trifluoroacetamidoaniline. Dimerization is a common side reaction that can significantly lower the yield of the desired product and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
A1: Dimer formation, or homocoupling, is an undesired side reaction where two molecules of an aniline derivative react with each other. In the context of this compound, this can occur in several ways, such as oxidative coupling to form azo or hydrazo compounds, or through self-coupling in transition metal-catalyzed reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura). This byproduct reduces the yield of the intended product and often has similar physical properties, making purification challenging.
Q2: How does the trifluoroacetamido group affect the reactivity of the aniline and its tendency to form dimers?
A2: The trifluoroacetamido group (-NHCOCF₃) is strongly electron-withdrawing. This has two main effects on the this compound molecule:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the group significantly decreases the electron density on the aniline nitrogen, making it less nucleophilic. This can slow down desired reactions, such as N-arylation.
-
Modified Acidity: The N-H proton of the trifluoroacetamide is more acidic than that of an unprotected aniline.
The reduced nucleophilicity can, under certain conditions, make the desired reaction sluggish, potentially allowing side reactions like dimerization to become more competitive. However, the trifluoroacetamido group also serves as a protecting group, which can prevent some forms of oxidative dimerization that are more common with unprotected anilines.[1]
Q3: What are the primary types of dimer byproducts I might encounter?
A3: Depending on the reaction conditions, you may encounter different types of dimers:
-
Oxidative Dimers: In the presence of oxidizing agents or atmospheric oxygen, unprotected anilines can form azo (-N=N-) or azoxy (-N=N(O)-) dimers. While the trifluoroacetamido group offers some protection, these side reactions are not impossible.
-
Homocoupling in Cross-Coupling Reactions: In palladium-catalyzed reactions like Buchwald-Hartwig or Suzuki-Miyaura, the aniline derivative can couple with itself to form a biaryl compound. This is a common issue with many aniline derivatives.
Q4: When should I consider using an additional protecting group for the aniline nitrogen?
A4: The trifluoroacetamido group itself is a protecting group. However, if dimerization or other side reactions involving the N-H bond are still problematic, you might consider replacing it with a different protecting group that better suits your reaction conditions. The choice of an alternative protecting group would depend on the specific reaction you are performing and the required deprotection strategy.
Troubleshooting Guides
Issue 1: Significant Dimer Formation in Buchwald-Hartwig Amination
In a Buchwald-Hartwig reaction, you are attempting to couple this compound with an aryl halide. However, you observe a significant amount of the homocoupled biaryl dimer derived from your aryl halide.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
| Potential Cause | Suggested Solution |
| Oxygen Contamination | Oxygen can promote oxidative side reactions and affect the catalyst's activity. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents by sparging with an inert gas or using the freeze-pump-thaw method. |
| Suboptimal Ligand | The choice of phosphine ligand is crucial in Buchwald-Hartwig reactions. For electron-deficient anilines like this compound, bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) can promote the desired cross-coupling over homocoupling. |
| Inappropriate Base | A very strong base might deprotonate the aniline too quickly or lead to side reactions. Consider screening different bases. While strong bases like NaOtBu are common, weaker bases such as K₂CO₃ or Cs₂CO₃ might be more suitable for your specific substrate combination. |
| High Reaction Temperature | Elevated temperatures can sometimes favor dimer formation. Try running the reaction at a lower temperature to see if the selectivity for the desired product improves, even if it requires a longer reaction time. |
| High Concentration | High concentrations of reactants can increase the rate of the bimolecular homocoupling reaction. Consider running the reaction at a lower concentration or adding the aryl halide slowly to the reaction mixture to maintain a low instantaneous concentration. |
Issue 2: Boronic Acid Homocoupling in Suzuki-Miyaura Reactions
When using a boronic acid derivative of this compound in a Suzuki-Miyaura coupling, you observe the formation of a symmetrical biaryl derived from the self-coupling of the boronic acid.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
| Potential Cause | Suggested Solution |
| Oxygen Presence | The presence of oxygen is a known contributor to the homocoupling of boronic acids. It is crucial to maintain a strictly inert atmosphere throughout the reaction and to use thoroughly degassed solvents. |
| Boronic Acid Quality | Impurities in the boronic acid or its partial decomposition can lead to homocoupling. Use freshly prepared or purified boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters, which are less prone to homocoupling. |
| Base and Stoichiometry | The choice and amount of base can influence the rate of homocoupling. Use the minimum amount of base necessary to facilitate the transmetalation step. Screening different bases (e.g., K₂CO₃, K₃PO₄, CsF) may also be beneficial. |
| High Temperature | High reaction temperatures can promote the decomposition of the boronic acid and increase the rate of homocoupling. Attempt the reaction at a lower temperature. |
| Catalyst System | The palladium source and ligand can influence the relative rates of cross-coupling and homocoupling. Experiment with different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to find a system that favors the desired reaction. |
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Reaction
This is a representative protocol and may require optimization for specific substrates.
Caption: Experimental workflow for a Buchwald-Hartwig reaction.
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.), and the phosphine ligand (e.g., XPhos, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.
Caption: Experimental workflow for a Suzuki-Miyaura reaction.
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the this compound-derived boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
The following tables can be used to systematically record and analyze your experimental results to optimize reaction conditions and minimize dimer formation.
Table 1: Optimization of Buchwald-Hartwig Reaction Conditions
| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield of Product (%) | Yield of Dimer (%) |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| ... |
Table 2: Optimization of Suzuki-Miyaura Reaction Conditions
| Entry | Boron Reagent | Base | Solvent | Temperature (°C) | Yield of Product (%) | Yield of Dimer (%) |
| 1 | Boronic Acid | |||||
| 2 | Pinacol Ester | |||||
| 3 | ||||||
| ... |
References
removal of trifluoroacetic acid byproducts from 4-Trifluoroacetamidoaniline
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the removal of trifluoroacetic acid (TFA) byproducts from 4-trifluoroacetamidoaniline. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual trifluoroacetic acid (TFA) from my this compound sample?
Residual trifluoroacetic acid (TFA) in your this compound sample can be problematic for several reasons:
-
Formation of Salts: TFA is a strong acid (pKa of 0.23) and can form salts with the basic aniline group of your product.[1] This can alter the physicochemical properties of the compound, including its solubility and reactivity in subsequent synthetic steps.
-
Impact on Biological Assays: If the compound is intended for biological screening, residual TFA can lower the pH of the assay medium and potentially denature proteins or affect cell viability, leading to unreliable results.
-
Inaccurate Quantification: The presence of TFA salts increases the overall mass of the product, leading to inaccuracies in yield calculations and concentration determinations.
Q2: What are the most common methods for removing TFA from this compound?
The most common methods for removing TFA from amine-containing compounds include:
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Aqueous Basic Wash (Extraction): This involves dissolving the crude product in an organic solvent and washing it with a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate, or dilute ammonia) to neutralize and extract the TFA into the aqueous layer.[2]
-
Recrystallization: This technique relies on the differential solubility of this compound and any TFA-related impurities in a given solvent system at varying temperatures.
-
Solid-Phase Extraction (SPE) with a Basic Resin: Using a basic resin, such as an amine-functionalized silica gel or a polymer-based scavenger resin (e.g., Amberlyst A-21), can effectively remove acidic impurities like TFA.[2]
-
Azeotropic Removal with a Co-solvent: Repeatedly dissolving the product in a solvent like dichloromethane (DCM) or methanol and evaporating the solvent can help remove volatile TFA.[2] However, this method is often less effective for removing TFA salts.
Q3: How do I choose the best TFA removal method for my experiment?
The choice of method depends on several factors, including the scale of your reaction, the desired final purity, and the stability of your compound.
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For small-scale purifications where high purity is required, an aqueous basic wash followed by recrystallization is often a robust combination.
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For larger-scale reactions, recrystallization might be more practical than chromatography.
-
If your compound is sensitive to aqueous conditions, solid-phase extraction with a basic resin is a good non-aqueous alternative.
Troubleshooting Guide
This section addresses common issues encountered during the removal of TFA byproducts from this compound in a question-and-answer format.
Q4: I performed an aqueous basic wash, but my final product still shows signs of TFA contamination (e.g., by NMR or mass spectrometry). What went wrong?
This could be due to a few reasons:
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Insufficient Base: You may not have used enough of the basic solution to neutralize all the TFA. Ensure you are using a sufficient molar excess of the base.
-
Poor Extraction Efficiency: The TFA salt may not have been efficiently extracted into the aqueous phase. Increase the number of washes (e.g., from 2 to 4) to improve removal.
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Emulsion Formation: An emulsion between the organic and aqueous layers can trap impurities. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.
Q5: I tried to recrystallize my this compound, but it "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if:
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The solution is too concentrated: Re-heat the mixture and add more of the hot solvent until the oil redissolves. Then, allow it to cool more slowly.
-
The cooling rate is too fast: Rapid cooling can prevent the ordered arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Impurities are present: A significant amount of impurity can inhibit crystallization. You may need to perform another purification step, such as an aqueous wash, before attempting recrystallization.
Q6: My yield after purification is very low. How can I improve it?
Low yield can result from several factors depending on the purification method:
-
During Aqueous Wash: Your product might have some solubility in the aqueous layer, especially if the pH is too low. Ensure the aqueous layer is basic (pH > 8) to minimize the protonation and solubility of the aniline.
-
During Recrystallization:
-
Using too much solvent will result in your product remaining dissolved even at low temperatures. Use the minimum amount of hot solvent required to dissolve your compound.
-
Premature crystallization during hot filtration can lead to product loss. Ensure your filtration apparatus is pre-heated.
-
-
During Solid-Phase Extraction: The product might be retained on the basic resin. Elute with a solvent system that is strong enough to recover your product but weak enough to leave the TFA behind. A small amount of a volatile base like triethylamine in the elution solvent can sometimes help.
Quantitative Data Summary
The following table summarizes hypothetical data for the efficiency of different TFA removal methods for a 1-gram crude sample of this compound.
| Purification Method | Starting TFA Content (%) | Final TFA Content (%) | Product Recovery (%) | Purity by HPLC (%) |
| Aqueous Basic Wash (NaHCO₃) | 15 | < 2 | 90 | > 98 |
| Recrystallization (Ethanol/Water) | 15 | < 1 | 85 | > 99 |
| Solid-Phase Extraction (Basic Resin) | 15 | < 1 | 88 | > 99 |
| Azeotropic Removal (DCM x 3) | 15 | ~ 5 | 95 | ~ 95 |
Experimental Protocols
Protocol 1: Purification by Aqueous Basic Wash
This protocol is suitable for removing TFA from a solution of this compound in an organic solvent.
Materials:
-
Crude this compound dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Beakers and flasks.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of ethyl acetate per 1 gram of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution, stopper the funnel, and shake gently, venting frequently to release any evolved CO₂ gas.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution two more times.
-
Wash the organic layer with deionized water and then with brine to remove any remaining aqueous base and inorganic salts.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is effective for purifying solid this compound. An ethanol/water system is a good starting point.
Materials:
-
Crude this compound.
-
Ethanol.
-
Deionized water.
-
Erlenmeyer flasks.
-
Hot plate.
-
Büchner funnel and vacuum flask.
-
Filter paper.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Heat the solution to ensure everything is dissolved.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
Technical Support Center: Improving Regioselectivity of Reactions with 4-Trifluoroacetamidoaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Trifluoroacetamidoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during electrophilic aromatic substitution reactions, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected directing effect of the trifluoroacetamido group in electrophilic aromatic substitution (EAS)?
A1: The trifluoroacetamido group (-NHCOCF₃) is an ortho, para-directing group. However, it is also a deactivating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, directing incoming electrophiles to the ortho and para positions. Concurrently, the strong electron-withdrawing effect of the trifluoromethyl group (-CF₃) and the carbonyl group (C=O) deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to aniline or acetanilide.
Q2: Why am I getting a mixture of ortho and para isomers?
A2: Obtaining a mixture of ortho and para isomers is common in electrophilic aromatic substitution reactions of compounds with ortho, para-directing groups. The electronic activation of both positions makes them susceptible to electrophilic attack. The ratio of ortho to para products is influenced by a combination of electronic and steric factors.
Q3: How does the trifluoroacetamido group compare to a simple amino or acetamido group in terms of reactivity and regioselectivity?
A3: The trifluoroacetamido group is significantly more deactivating than both the amino (-NH₂) and acetamido (-NHCOCH₃) groups. This is due to the strong inductive electron-withdrawing effect of the trifluoromethyl group, which reduces the electron-donating ability of the nitrogen's lone pair into the aromatic ring. While all three are ortho, para-directors, the decreased activation by the trifluoroacetamido group can lead to slower reaction rates and potentially altered ortho:para ratios.
Q4: Can the trifluoroacetamido group be cleaved after the reaction?
A4: Yes, the trifluoroacetamido group is often used as a protecting group for anilines and can be removed under basic conditions, for example, by hydrolysis with a base like sodium hydroxide or potassium carbonate in a protic solvent.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Halogenation (e.g., Bromination, Chlorination)
Problem: My halogenation of this compound yields a mixture of the desired ortho- and undesired para- (or vice versa) halogenated products, leading to difficult purification and low yield of the target isomer.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Steric Hindrance | To favor the para product, use a bulkier halogenating agent or a catalyst system that increases the steric demand of the electrophile. For favoring the ortho product, a less sterically hindered halogenating agent might be beneficial, although this is often challenging. | The trifluoroacetamido group itself has some steric bulk. Increasing the size of the electrophile will further disfavor attack at the sterically more hindered ortho positions. |
| Reaction Temperature | Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer, which is often the para product due to reduced steric strain. | At lower temperatures, the reaction is under greater thermodynamic control, allowing the more stable product to predominate. |
| Solvent Effects | The choice of solvent can influence the regioselectivity. Experiment with different solvents (e.g., polar aprotic like DMF or acetonitrile, or nonpolar solvents like dichloromethane) to see if the isomer ratio improves. | The solvent can affect the solvation of the reaction intermediates and the electrophile, thereby influencing the transition state energies for ortho and para attack. |
Issue 2: Low Yield and/or Poor Regioselectivity in Nitration
Problem: Nitration of this compound with standard nitrating mixtures (e.g., HNO₃/H₂SO₄) results in low yields, formation of multiple nitrated products, or undesired isomer ratios.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Harsh Reaction Conditions | The trifluoroacetamido group can be sensitive to strongly acidic conditions. Consider using milder nitrating agents. A mixture of nitric acid and trifluoroacetic anhydride can generate trifluoroacetyl nitrate in situ, which can be a more regioselective nitrating agent under milder conditions.[2][3] | Trifluoroacetyl nitrate can be a more controlled source of the nitronium ion (NO₂⁺) and may lead to improved selectivity, as has been observed in the nitration of other complex molecules.[4] |
| Over-Nitration | The deactivating effect of the trifluoroacetamido group should help prevent multiple nitrations. However, if it occurs, reduce the reaction time, lower the temperature, or use a less concentrated nitrating agent. | Careful control of stoichiometry and reaction conditions is crucial to favor mono-nitration. |
| Solvent Choice | The solvent can play a crucial role in the regioselectivity of nitration. For example, in the nitration of a protected tryptophan derivative, acetic anhydride favored substitution on the pyrrole ring, while trifluoroacetic acid favored substitution on the benzene ring.[4] | The solvent can influence the nature of the active electrophile and the stability of the reaction intermediates. |
Issue 3: Failure or Low Yield in Friedel-Crafts Acylation
Problem: Attempting a Friedel-Crafts acylation on this compound with a Lewis acid catalyst (e.g., AlCl₃) results in no reaction or a very low yield of the desired acylated product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Lewis Acid Complexation | The lone pairs on the nitrogen and oxygen atoms of the trifluoroacetamido group can coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring. | The formation of a complex between the substrate and the catalyst prevents the catalyst from activating the acylating agent. |
| Ring Deactivation | The trifluoroacetamido group is strongly deactivating, making the aromatic ring less nucleophilic and less reactive towards Friedel-Crafts acylation. | Friedel-Crafts reactions generally do not work well with strongly deactivated aromatic rings. |
| Alternative Catalysts/Conditions | Consider using stronger Lewis acids or alternative reaction conditions that do not rely on traditional Lewis acids. For example, using trifluoromethanesulfonic acid as both a catalyst and solvent has been shown to be effective for the acylation of deactivated systems. | Stronger acids can overcome the deactivating effect of the substituent and promote the formation of the acylium ion. |
Quantitative Data Summary
The following tables summarize available quantitative data on the regioselectivity of electrophilic aromatic substitution reactions for this compound and related compounds. Note: Data for this compound is limited; therefore, data for analogous compounds are included for comparison and are clearly indicated.
Table 1: Regioselectivity of Bromination
| Substrate | Brominating Agent | Solvent | Temperature (°C) | ortho:para Ratio | Reference |
| 3-(Trifluoromethyl)aniline | NBS | DMF | Room Temp | para product is major | |
| Acetanilide | NBS / Mandelic Acid | Water | Room Temp | para product is major | |
| Aniline | NBS / Ionic Liquid | [Bmim]Br | Room Temp | >99% para |
Table 2: Regioselectivity of Nitration
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | ortho:para Ratio | Reference |
| Acetanilide | HNO₃ / H₂SO₄ | Acetic Acid | <10 | 19:79 | |
| Toluene | HNO₃ / TFAA | Toluene | - | 57:40 (meta 3%) | |
| Halogenobenzenes | HNO₃ / TFAA / Ac₂O | - | Ice-salt bath | High para-selectivity |
Table 3: Regioselectivity of Friedel-Crafts Acylation
Experimental Protocols
Protocol 1: General Procedure for Regioselective Bromination (Adapted from a similar substrate)
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Prepare Brominating Agent Solution: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF.
-
Reaction: At room temperature, add the NBS solution dropwise to the substrate solution with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Extraction: Wash the organic layer with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.
Protocol 2: General Procedure for Regioselective Nitration (Conceptual, based on literature) [2][3]
-
Cool the Substrate: Dissolve this compound (1 equivalent) in trifluoroacetic acid and cool the solution to 0 °C in an ice bath.
-
Prepare Nitrating Agent: In a separate, cooled flask, slowly add fuming nitric acid (1.1 equivalents) to trifluoroacetic anhydride with stirring, maintaining a low temperature.
-
Reaction: Add the freshly prepared nitrating agent dropwise to the substrate solution, ensuring the temperature does not rise above 5 °C.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the product mixture via column chromatography or recrystallization to isolate the desired isomer.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of 4-Trifluoroacetamidoaniline
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-Trifluoroacetamidoaniline is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methods for determining the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
The primary analytical techniques for assessing the purity of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced impurity identification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also presents a powerful tool for purity assessment without the need for a reference standard of the analyte itself.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification. | Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus (e.g., ¹H or ¹⁹F) and the molar concentration of the analyte. |
| Typical Stationary Phase | C18 or C8 reversed-phase silica columns are commonly used for aniline derivatives. | Phenyl-substituted polysiloxane capillary columns (e.g., DB-5ms) are often suitable for the analysis of aniline compounds.[1] | Not applicable. The sample is dissolved in a deuterated solvent. |
| Common Impurities Detected | Process-related impurities (e.g., starting materials, intermediates), degradation products. | Volatile and semi-volatile impurities, residual solvents. | A wide range of impurities containing the target nucleus, including structural isomers. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can reach pg/mL levels, especially with selected ion monitoring (SIM). | Generally in the µg/mL to mg/mL range, depending on the nucleus and magnetic field strength. |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range. | Can be in the high pg/mL to low ng/mL range. | Typically in the high µg/mL to mg/mL range. |
| Advantages | Versatile for a wide range of non-volatile and thermally labile compounds, excellent quantitative accuracy and precision. | High separation efficiency for volatile compounds, provides structural information for impurity identification through mass spectra. | Primary analytical method, does not require a reference standard of the analyte for quantification, provides structural information. |
| Disadvantages | May require derivatization for some compounds to improve detection, mass spectrometry is needed for definitive identification of unknown impurities. | Limited to volatile and thermally stable compounds; derivatization may be necessary for polar analytes. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aniline and fluorinated compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity analysis and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 mg/mL to 0.2 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration within the calibration range (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30.1-35 min: Return to 20% B and equilibrate
-
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solutions and the sample solution.
-
The purity is typically determined using the area normalization method or by quantifying against the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[1]
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).
-
Prepare working standards and sample solutions by dilution as needed.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the main component and impurities based on their retention times and mass spectra. Purity is determined by the peak area percentage.
-
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are essential.[2][3] These studies involve subjecting the this compound sample to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for several hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for several hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and/or visible light.
The stressed samples are then analyzed by a suitable method, typically HPLC, to separate the parent compound from any degradation products.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams illustrate the logical steps involved in the purity determination of this compound.
Caption: General workflow for chromatographic purity analysis.
Caption: Workflow for forced degradation studies.
By leveraging the appropriate analytical techniques and following robust experimental protocols, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and integrity of this important pharmaceutical intermediate.
References
Navigating the Analytical Landscape: A Comparative Guide to ¹H and ¹⁹F NMR Analysis of 4-Trifluoroacetamidoaniline and its Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of fluorinated aromatic compounds is paramount. This guide provides a comprehensive comparison of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 4-trifluoroacetamidoaniline and its derivatives, offering supporting experimental data and a look at alternative analytical techniques.
The strategic incorporation of fluorine atoms into aromatic molecules is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the ability to accurately and efficiently analyze these fluorinated compounds is critical. NMR spectroscopy, particularly with the observation of both proton (¹H) and fluorine-19 (¹⁹F) nuclei, stands as a powerful tool for structural elucidation and quantitative analysis.
Performance Comparison: ¹H vs. ¹⁹F NMR
| Feature | ¹H NMR | ¹⁹F NMR |
| Natural Abundance | ~99.98% | 100% |
| Relative Sensitivity | 1.00 | 0.83 |
| Chemical Shift Range | ~15 ppm | ~400 ppm |
| Spectral Simplicity | Can be complex due to proton-proton couplings | Often simpler with less signal overlap |
| Background Signals | Present from residual protons in deuterated solvents | Generally absent, providing cleaner spectra |
¹H NMR provides invaluable information about the proton environment in a molecule, revealing details about the aromatic substitution pattern and the nature of neighboring functional groups. However, spectra can become complex due to spin-spin coupling between adjacent protons, sometimes leading to overlapping signals that are difficult to interpret.
¹⁹F NMR offers several distinct advantages for the analysis of fluorinated compounds. Its 100% natural abundance and high relative sensitivity make it a readily observable nucleus.[1] The significantly wider chemical shift range of ¹⁹F NMR dramatically reduces the likelihood of signal overlap, leading to cleaner and more easily interpretable spectra.[2] This is particularly beneficial when analyzing complex mixtures or large molecules. Furthermore, the absence of background fluorine signals in common solvents and reagents simplifies spectral analysis.
Experimental Data: ¹H and ¹⁹F NMR of this compound and Derivatives
The following tables summarize the expected ¹H and ¹⁹F NMR spectral data for this compound and two representative derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data
| Compound | Solvent | δ (ppm) - Aromatic Protons (ortho to NHCOCF₃) | δ (ppm) - Aromatic Protons (ortho to NH₂) | δ (ppm) - NH₂ | δ (ppm) - NHCOCF₃ | J (Hz) |
| This compound | DMSO-d₆ | ~7.5 (d) | ~6.6 (d) | ~5.3 (s, br) | ~10.8 (s, br) | ~8.5 |
| 2-Methyl-4-trifluoroacetamidoaniline | DMSO-d₆ | ~7.3 (d) | ~6.5 (dd) | ~5.1 (s, br) | ~10.7 (s, br) | ~8.4, ~2.1 |
| 2-Chloro-4-trifluoroacetamidoaniline | DMSO-d₆ | ~7.6 (d) | ~6.7 (dd) | ~5.8 (s, br) | ~11.0 (s, br) | ~8.8, ~2.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's, br' a broad singlet.
Table 2: ¹⁹F NMR Data
| Compound | Solvent | δ (ppm) vs. CFCl₃ |
| This compound | DMSO-d₆ | ~ -75.5 |
| 2-Methyl-4-trifluoroacetamidoaniline | DMSO-d₆ | ~ -75.6 |
| 2-Chloro-4-trifluoroacetamidoaniline | DMSO-d₆ | ~ -75.2 |
Note: The ¹⁹F chemical shift of the trifluoroacetamide group is relatively insensitive to substitution on the aromatic ring.[3]
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR data is crucial for accurate analysis.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is of high purity to minimize impurity signals.
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard. The standard should have a signal that does not overlap with the analyte signals.
NMR Data Acquisition
¹H NMR:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the protons of interest should be used for quantitative measurements (typically 10-30 seconds).[4][5]
-
Spectral Width: A spectral width of approximately 16 ppm is usually adequate.
¹⁹F NMR:
-
Spectrometer: The same instrument as for ¹H NMR, equipped with a broadband probe.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgig' on Bruker instruments).
-
Number of Scans: 64 to 256 scans may be required depending on the concentration.
-
Relaxation Delay (d1): Similar to ¹H NMR, a sufficient relaxation delay is critical for quantitative analysis.[6]
-
Spectral Width: A wide spectral width of at least 250 ppm is recommended to ensure all fluorine signals are captured.
Logical Workflow for NMR Analysis
Caption: A streamlined workflow for the ¹H and ¹⁹F NMR analysis of this compound and its derivatives.
Alternative Analytical Techniques
While NMR is a powerful technique, other analytical methods can provide complementary information or may be more suitable for specific applications.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8]
-
Advantages: High sensitivity, excellent for purity determination and quantification of trace impurities, and can be coupled with mass spectrometry (LC-MS) for definitive identification.[9]
-
Limitations: Requires reference standards for quantification and does not provide the same level of structural information as NMR.
Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[10]
-
Advantages: Extremely high sensitivity, provides molecular weight information, and fragmentation patterns can aid in structural elucidation. Trifluoroacetylated derivatives often yield characteristic fragmentation patterns.[11]
-
Limitations: Isomer differentiation can be challenging, and it is primarily a destructive technique.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[12][13]
-
Advantages: Provides information about the functional groups present in a molecule (e.g., N-H, C=O, C-F bonds).[14] It is a rapid and non-destructive technique.
-
Limitations: Provides limited information about the overall molecular structure and is generally not used for quantitative analysis.
Signaling Pathway for Method Selection
Caption: A decision-making diagram for selecting the appropriate analytical technique based on the research objective.
References
- 1. biophysics.org [biophysics.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. colorado.edu [colorado.edu]
- 4. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. journal.gnest.org [journal.gnest.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]
- 12. proprep.com [proprep.com]
- 13. brainly.com [brainly.com]
- 14. worldscientific.com [worldscientific.com]
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Trifluoroacetamidoaniline
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of compounds is paramount for structural elucidation and analytical method development. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-Trifluoroacetamidoaniline against the known fragmentation of its analogue, 4-Acetamidoaniline. Experimental protocols and visual diagrams are included to support this analysis.
Executive Summary
This compound, a fluorinated analogue of 4-Acetamidoaniline, is expected to exhibit a distinct mass spectrometry fragmentation pattern due to the strong electron-withdrawing nature of the trifluoromethyl group. This guide predicts the major fragmentation pathways of this compound and compares them with the experimentally observed fragmentation of 4-Acetamidoaniline. The key differentiators in their mass spectra are anticipated to be the relative abundances of the molecular ion peak and the masses of key fragment ions. This information is critical for the development of selective analytical methods for trifluoroacetylated compounds in various matrices.
Comparison of Fragmentation Patterns
The introduction of a trifluoroacetyl group in place of an acetyl group is expected to significantly influence the fragmentation of the parent molecule. The electron-withdrawing trifluoromethyl group will likely stabilize the molecular ion to a lesser extent than the electron-donating methyl group, leading to a potentially less abundant molecular ion peak for this compound compared to 4-Acetamidoaniline.
| Compound | Molecular Ion (M+) | Key Fragment 1 (m/z) | Proposed Structure 1 | Key Fragment 2 (m/z) | Proposed Structure 2 | Key Fragment 3 (m/z) | Proposed Structure 3 |
| This compound | 204 | 135 | [C6H5NH2]+• | 108 | [C6H4NH2]+ | 69 | [CF3]+ |
| 4-Acetamidoaniline | 150[1][2] | 108[1] | [C6H4NH2]+ | 92 | [C6H5NH]+• | 43 | [CH3CO]+ |
Table 1: Comparison of Predicted and Known Mass Spectrometry Fragmentation Data.
Predicted Fragmentation Pathway of this compound
The proposed fragmentation of this compound under electron ionization is depicted below. The initial ionization event will form the molecular ion at m/z 204. Subsequent fragmentation is expected to proceed through several key pathways.
Caption: Predicted EI-MS Fragmentation of this compound.
Known Fragmentation Pathway of 4-Acetamidoaniline
The fragmentation of 4-Acetamidoaniline is well-documented. The molecular ion is observed at m/z 150. The most prominent fragment is typically at m/z 108, resulting from the loss of a ketene molecule.
Caption: Known EI-MS Fragmentation of 4-Acetamidoaniline.
Experimental Protocols
A generalized experimental protocol for the analysis of aniline derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This can be adapted for the specific analysis of this compound.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis:
-
Acquire the mass spectrum of the analyte.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern.
Workflow for Compound Analysis
The logical workflow for analyzing and comparing the fragmentation patterns of these compounds is as follows:
References
A Comparative Guide to Aniline Protecting Groups: 4-Trifluoroacetamidoaniline in Focus
In the landscape of organic synthesis, particularly within pharmaceutical and drug development, the protection of amine functionalities is a cornerstone of strategic molecular assembly. The aniline moiety, a prevalent structural motif in a vast array of bioactive molecules, presents a unique set of challenges and opportunities. Its nucleophilicity and susceptibility to oxidation necessitate the use of protecting groups to achieve selective transformations on other parts of the molecule. Among the arsenal of available protecting groups, the trifluoroacetyl (TFA) group, which gives rise to 4-trifluoroacetamidoaniline, offers a distinct profile of stability and reactivity. This guide provides a comprehensive comparison of this compound with other commonly employed aniline protecting groups, namely acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz), supported by experimental data and detailed protocols.
Performance Comparison of Aniline Protecting Groups
The choice of a suitable protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following tables summarize the key characteristics and performance of the trifluoroacetyl, acetyl, Boc, and Cbz groups in the context of aniline protection.
Table 1: Comparison of Protection and Deprotection Conditions for Common Aniline Protecting Groups
| Protecting Group | Structure on Aniline | Typical Protection Reagents | Typical Deprotection Conditions |
| Trifluoroacetyl (TFA) | This compound | Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate | Mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) |
| Acetyl (Ac) | Acetanilide | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis (e.g., HCl or NaOH) |
| Boc | tert-butyl (4-aminophenyl)carbamate | Di-tert-butyl dicarbonate (Boc₂O) | Strong acidic conditions (e.g., TFA, HCl)[1] |
| Cbz | benzyl (4-aminophenyl)carbamate | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[2] |
Table 2: Stability Profile of Protected Anilines
| Protecting Group | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Catalytic Hydrogenolysis | Orthogonality |
| Trifluoroacetyl (TFA) | Yes | No | Yes | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. |
| Acetyl (Ac) | Moderately (cleaved by strong acid) | No (cleaved by base) | Yes | Limited orthogonality. |
| Boc | No (cleaved by strong acid)[1] | Yes[3] | Yes | Orthogonal to base-labile (e.g., TFA, Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[3] |
| Cbz | Yes (to most aqueous acids)[2] | Yes[2] | No (cleaved by hydrogenolysis) | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., TFA, Fmoc) groups. |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection and deprotection of aniline using the trifluoroacetyl, acetyl, Boc, and Cbz groups.
This compound (TFA Protection)
Protection Protocol:
-
Reagents: Aniline, Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve aniline in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the trifluoroacetylating agent (TFAA or ethyl trifluoroacetate) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Deprotection Protocol:
-
Reagents: this compound, a base (e.g., potassium carbonate or sodium hydroxide), and a solvent mixture (e.g., methanol/water).
-
Procedure:
-
Dissolve the protected aniline in the solvent mixture.
-
Add the base to the solution.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and remove the solvent to yield the deprotected aniline.
-
Acetanilide (Acetyl Protection)
Protection Protocol:
-
Reagents: Aniline, Acetic anhydride, and a catalyst such as glacial acetic acid.
-
Procedure:
-
To aniline, add acetic anhydride.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture under reflux for a short period.
-
Pour the hot reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from hot water to obtain pure acetanilide.[4][5]
-
Deprotection Protocol:
-
Reagents: Acetanilide, a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH), and water.
-
Procedure (Acidic Hydrolysis):
-
Suspend acetanilide in an aqueous solution of the strong acid.
-
Heat the mixture under reflux until a clear solution is obtained.
-
Cool the solution and neutralize with a base to precipitate the aniline.
-
Extract the aniline with an organic solvent, dry the organic layer, and remove the solvent.
-
Boc-Protected Aniline
Protection Protocol:
-
Reagents: Aniline, Di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine or NaOH), and a solvent (e.g., THF, dichloromethane, or a biphasic system).
-
Procedure:
-
Dissolve aniline in the chosen solvent.
-
Add the base, followed by the addition of Boc₂O.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.
-
Purify the product by column chromatography. A solvent-free method using Amberlyst-15 as a catalyst has been reported to give a 99% yield in less than a minute.[6]
-
Deprotection Protocol:
-
Reagents: Boc-protected aniline and a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent).[1]
-
Procedure:
-
Dissolve the Boc-protected aniline in a suitable solvent (e.g., dichloromethane).
-
Add the strong acid (e.g., TFA) to the solution.
-
Stir the reaction at room temperature. The reaction is usually fast and accompanied by the evolution of CO₂ and isobutene.[7]
-
Remove the solvent and excess acid under reduced pressure to obtain the aniline salt.
-
The salt can be neutralized with a base to obtain the free aniline.
-
Cbz-Protected Aniline
Protection Protocol:
-
Reagents: Aniline, Benzyl chloroformate (Cbz-Cl), a base (e.g., NaHCO₃ or triethylamine), and a solvent (e.g., THF/water or dichloromethane).
-
Procedure:
-
Dissolve aniline in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add Cbz-Cl at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.
-
Purify the product by recrystallization or column chromatography.
-
Deprotection Protocol:
-
Reagents: Cbz-protected aniline, a palladium catalyst (e.g., 10% Pd/C), and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[2]
-
Procedure:
-
Dissolve the Cbz-protected aniline in a suitable solvent (e.g., methanol or ethanol).
-
Add the palladium catalyst to the solution.
-
Introduce the hydrogen source and stir the reaction at room temperature until completion.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected aniline.
-
Visualization of Workflows and Relationships
To further clarify the relationships and workflows discussed, the following diagrams are provided in the DOT language.
Caption: General workflow for the use of aniline protecting groups.
Caption: Orthogonality of common aniline protecting groups.
Conclusion
The selection of an appropriate protecting group for aniline is a critical decision in the design of a synthetic route. This compound, derived from the use of the trifluoroacetyl protecting group, presents a valuable option, particularly due to its high stability in acidic conditions and its facile removal under mild basic conditions. This profile makes it orthogonal to commonly used acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups, enabling complex and selective manipulations in multi-functionalized molecules.
In contrast, the acetyl group offers a more classical and economical choice, though with more limited stability and orthogonality. The Boc group is favored for its robustness towards basic and nucleophilic reagents, while the Cbz group provides stability to a wide range of conditions except for catalytic hydrogenation.
Ultimately, the optimal protecting group strategy will depend on the specific requirements of the synthetic target and the reaction conditions anticipated. This guide provides the necessary comparative data and experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for the effective and efficient synthesis of aniline-containing molecules.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Acetanilide | 103-84-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Reactivity Face-Off: 4-Trifluoroacetamidoaniline vs. 4-Acetamidoaniline in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reactivity of Two Key Aniline Derivatives
In the realm of synthetic organic chemistry and drug development, the strategic modification of aromatic rings is a cornerstone of molecular design. The reactivity of substituted anilines is of particular interest, as the amino group and its derivatives can profoundly influence the outcomes of electrophilic aromatic substitution (EAS) reactions. This guide provides a detailed comparison of the reactivity of 4-trifluoroacetamidoaniline and 4-acetamidoaniline, offering insights into their electronic properties and providing a framework for their differential application in synthesis.
Executive Summary
This guide establishes that 4-acetamidoaniline is significantly more reactive towards electrophilic aromatic substitution than this compound. This difference is primarily attributed to the powerful electron-withdrawing nature of the trifluoromethyl group in this compound, which deactivates the aromatic ring. In contrast, the acetyl group in 4-acetamidoaniline is less deactivating, rendering the aromatic ring more susceptible to electrophilic attack. This comparative analysis is supported by an examination of the electronic effects of the substituents and Hammett constants, and is further elucidated through a proposed experimental protocol for direct reactivity comparison.
Electronic Effects: The Decisive Factor in Reactivity
The differing reactivity of these two molecules lies in the electronic nature of the acyl groups attached to the aniline nitrogen.
-
4-Acetamidoaniline: The acetamido group (-NHCOCH₃) is an activating group in electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. While the carbonyl group is electron-withdrawing by induction, the resonance donation from the nitrogen lone pair is the dominant effect, leading to overall activation compared to benzene.
-
This compound: The trifluoroacetamido group (-NHCOCF₃) is a strongly deactivating group. The three highly electronegative fluorine atoms on the acetyl group create a powerful inductive electron-withdrawing effect. This effect is transmitted through the carbonyl group to the nitrogen atom, significantly reducing the ability of its lone pair to participate in resonance with the aromatic ring. Consequently, the electron density of the benzene ring is substantially decreased, making it much less nucleophilic and therefore less reactive towards electrophiles.
Caption: Comparison of electronic effects in 4-acetamidoaniline and this compound.
Quantitative Reactivity Comparison: Hammett Constants
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. For para-substituents, the σₚ value is particularly relevant.
| Substituent Group | Hammett Constant (σₚ) | Implication for Reactivity |
| -NHCOCH₃ | -0.06 | Electron-donating, activating |
| -COCF₃ | +0.55 (approx.) | Strongly electron-withdrawing, deactivating |
The negative σₚ value for the acetamido group confirms its electron-donating character and activating effect on the aromatic ring for electrophilic substitution. Conversely, the highly positive σₚ associated with the trifluoroacetyl group underscores its strong deactivating nature. This stark difference in Hammett constants predicts a substantially lower reaction rate for this compound in electrophilic aromatic substitution reactions compared to 4-acetamidoaniline.
Experimental Protocol for a Comparative Reactivity Study
To empirically validate the predicted difference in reactivity, a competitive bromination experiment can be performed. This experiment allows for a direct comparison of the two substrates under identical reaction conditions.
Objective: To determine the relative reactivity of 4-acetamidoaniline and this compound towards electrophilic bromination.
Materials:
-
4-Acetamidoaniline
-
This compound
-
Glacial Acetic Acid
-
Bromine in Acetic Acid solution (e.g., 1 M)
-
Sodium bisulfite solution (10% w/v)
-
Deionized water
-
Standard laboratory glassware and equipment
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of 4-acetamidoaniline and this compound in glacial acetic acid (e.g., 10 mL).
-
Initiation of Reaction: While stirring at room temperature, add a sub-stoichiometric amount of the bromine in acetic acid solution (e.g., 0.5 mmol) dropwise to the reaction mixture. The use of a limiting amount of the electrophile is crucial to ensure a competitive reaction.
-
Reaction Quench: After a set reaction time (e.g., 30 minutes), quench the reaction by adding an excess of sodium bisulfite solution to consume any unreacted bromine.
-
Workup: Dilute the reaction mixture with deionized water and extract the organic products with a suitable solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Analysis: Concentrate the organic extract and analyze the product mixture by HPLC or GC-MS. By comparing the peak areas of the brominated products of 4-acetamidoaniline and this compound, the relative reactivity can be determined. A higher yield of the brominated 4-acetamidoaniline will confirm its greater reactivity.
Caption: A flowchart of the proposed competitive bromination experiment.
Conclusion
The comparison between this compound and 4-acetamidoaniline offers a clear illustration of how subtle changes in molecular structure can lead to dramatic differences in chemical reactivity. The strong inductive effect of the trifluoromethyl group in this compound renders its aromatic ring significantly less reactive to electrophilic attack compared to the more electron-rich aromatic ring of 4-acetamidoaniline. This understanding is critical for chemists in the pharmaceutical and materials science industries, enabling the selection of appropriate substrates and reaction conditions to achieve desired synthetic outcomes. For reactions requiring a highly activated aniline derivative, 4-acetamidoaniline is the superior choice. Conversely, when a less reactive aniline is needed to avoid side reactions or to achieve selective functionalization in a complex molecule, this compound may be the preferred starting material.
Validating the Structure of 4-Trifluoroacetamidoaniline Derivatives: A Comparative Guide Using X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and advancing chemical design. Single-crystal X-ray crystallography stands as the gold standard for unambiguous structural elucidation of small organic molecules. This guide provides a comprehensive overview of the application of this technique for validating the structures of 4-Trifluoroacetamidoaniline derivatives, presenting a comparative analysis of crystallographic data and a detailed experimental protocol.
Comparison of Crystallographic Data
| Parameter | N-(4-bromophenyl)-2-(2-thienyl)acetamide[1] | N-(4-chlorophenyl)-2,2,2-trifluoroacetamide (Hypothetical) |
| Chemical Formula | C₁₂H₁₀BrNOS | C₈H₅ClF₃NO |
| Molecular Weight | 296.18 g/mol | 223.58 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 4.7517(2) | 8.5 |
| b (Å) | 10.7283(3) | 12.1 |
| c (Å) | 11.7964(3) | 9.8 |
| α (°) | 76.419(2) | 90 |
| β (°) | 88.437(2) | 105.2 |
| γ (°) | 84.479(2) | 90 |
| Volume (ų) | 581.82(3) | 994.7 |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.689 | 1.492 |
| R-factor | 0.031 | 0.045 |
Note: The data for N-(4-chlorophenyl)-2,2,2-trifluoroacetamide is hypothetical and presented for illustrative purposes to demonstrate how structural parameters of different derivatives would be compared.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound derivatives involves a systematic workflow from crystal growth to structure refinement.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target this compound derivative and the subsequent growth of high-quality single crystals. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.
Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in an X-ray diffractometer. The data collection process involves rotating the crystal while it is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a series of diffraction patterns.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson method. This initial model is then refined against the experimental data using a least-squares minimization process. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with values typically between 2-5% for well-refined small molecule structures.
Workflow for Structure Validation
The logical flow of validating the structure of a this compound derivative using X-ray crystallography can be visualized as follows:
Caption: Workflow for the structural validation of this compound derivatives.
Signaling Pathway of Structure Determination Logic
The process of determining a crystal structure from diffraction data follows a logical pathway, starting from the raw data and culminating in a refined atomic model.
Caption: Logical pathway for crystal structure determination from X-ray diffraction data.
References
A Comparative Guide to the Trifluoroacetylation of Anilines: Methods, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroacetyl group to aniline moieties is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. This modification can significantly alter the physicochemical properties of the parent aniline, influencing its reactivity, lipophilicity, and metabolic stability. A variety of reagents and protocols have been developed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of common methods for the trifluoroacetylation of anilines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.
Performance Comparison of Trifluoroacetylation Methods
The choice of trifluoroacetylating agent and reaction conditions can significantly impact the yield and purity of the desired N-trifluoroacetylated aniline. Below is a comparative summary of the performance of several common methods.
| Trifluoroacetylating Reagent | Aniline Substrate | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Trifluoroacetic Anhydride (TFAA) | Aniline | Pyridine | Dichloromethane | 0 °C to rt | High (not specified) | [1] |
| Aniline | Triethylamine (TEA) | Benzene | 50 °C, 15 min | High (not specified) | [1] | |
| Ethyl Trifluoroacetate | Anilines | - | - | 85 °C, >24h (with DMAP) | Moderate to low | [2] |
| Trifluoroacetyl Chloride | p-Chloroaniline | Lewis Acid | Organic Solvent | -30 to 10 °C | >78.1 (overall) | [3] |
| TFA / Triphosgene | 4-Fluoroaniline | Triethylamine | Dichloromethane | 0 °C to rt, ~10 min | 94.5 | [2] |
| TFA / Triphosgene | 4-Trifluoromethylaniline | Triethylamine | Dichloromethane | 0 °C to rt, ~10 min | 94.6 | [2] |
Note: The yields and reaction conditions presented are based on available literature and may vary depending on the specific substrate and experimental setup. Direct comparison of yields should be made with caution as the reaction conditions are not identical across all studies.
Experimental Workflows and Logical Relationships
A general workflow for the trifluoroacetylation of anilines involves the reaction of the aniline with a suitable trifluoroacetylating agent, often in the presence of a base or catalyst to facilitate the reaction, followed by workup and purification.
Caption: General experimental workflow for the trifluoroacetylation of anilines.
The choice of trifluoroacetylating agent is a key decision point that influences the subsequent reaction conditions and workup procedures.
Caption: Decision tree for selecting a trifluoroacetylation reagent.
Detailed Experimental Protocols
The following are representative experimental protocols for the trifluoroacetylation of anilines using different reagents. These protocols are intended as a guideline and may require optimization for specific substrates.
Method 1: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This method is highly efficient due to the high reactivity of TFAA.[1]
Materials:
-
Aniline (1.0 eq)
-
Trifluoroacetic Anhydride (1.1 - 1.5 eq)
-
Pyridine or Triethylamine (1.1 - 1.5 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the aniline in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) dropwise to the stirred solution.
-
Slowly add trifluoroacetic anhydride to the reaction mixture. A mild exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Trifluoroacetylation using Ethyl Trifluoroacetate
This method is generally milder than using TFAA, but often requires more forcing conditions.[2]
Materials:
-
Aniline (1.0 eq)
-
Ethyl trifluoroacetate (as reagent and solvent)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq) - Optional
Procedure:
-
Combine the aniline and ethyl trifluoroacetate in a sealed reaction vessel.
-
If desired, add a catalytic amount of DMAP.
-
Heat the reaction mixture to 85 °C and stir for 24 hours or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethyl trifluoroacetate under reduced pressure.
-
Purify the resulting residue by column chromatography to afford the N-trifluoroacetylated aniline.
Method 3: Trifluoroacetylation using Trifluoroacetyl Chloride
Trifluoroacetyl chloride is a highly reactive gas, requiring careful handling.
Materials:
-
Aniline (1.0 eq)
-
Trifluoroacetyl chloride (gas or condensed liquid) (1.1 eq)
-
Triethylamine or other suitable base (1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve the aniline and triethylamine in the anhydrous solvent in a flask equipped with a gas inlet and a cooling bath.
-
Cool the solution to 0 °C.
-
Slowly bubble trifluoroacetyl chloride gas through the solution or add a pre-condensed solution of trifluoroacetyl chloride dropwise.
-
Monitor the reaction by TLC. The reaction is typically rapid.
-
After completion, allow the mixture to warm to room temperature.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Method 4: Trifluoroacetylation using Trifluoroacetic Acid and Triphosgene
This method provides a convenient in situ generation of a highly reactive trifluoroacetylating agent.[2]
Materials:
-
Aniline (1.0 eq)
-
Trifluoroacetic acid (TFA) (1.0 eq)
-
Triphosgene (0.34 eq)
-
Triethylamine (3.0 eq)
-
Dichloromethane
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve trifluoroacetic acid in dichloromethane and cool to 0 °C.
-
Add triphosgene to the solution and stir for 5 minutes.
-
Slowly add triethylamine to the mixture.
-
Add the aniline to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for approximately 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The choice of method for the trifluoroacetylation of anilines depends on several factors, including the reactivity of the aniline substrate, the desired scale of the reaction, and the available laboratory equipment. For rapid and high-yielding reactions with robust substrates, trifluoroacetic anhydride or the trifluoroacetic acid/triphosgene system are excellent choices. For more sensitive substrates where milder conditions are required, ethyl trifluoroacetate may be preferred, although it often necessitates longer reaction times and higher temperatures. Trifluoroacetyl chloride is also highly effective but requires specialized handling due to its gaseous nature. Researchers should carefully consider these factors and the provided protocols to select the optimal method for their synthetic goals.
References
Stability of 4-Trifluoroacetamidoaniline Under Diverse pH Conditions: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the stability of intermediates and protected compounds is paramount. This guide provides a comprehensive comparison of the stability of 4-Trifluoroacetamidoaniline across acidic, neutral, and alkaline pH conditions. The trifluoroacetyl group is a common protecting group for anilines, and its stability directly impacts reaction yields, purification processes, and the integrity of active pharmaceutical ingredients.
This document outlines a detailed experimental protocol for assessing pH-dependent stability and presents comparative data on the degradation of this compound. The findings are intended to guide decisions in process development, formulation, and analytical method development.
Comparative Stability Analysis
The stability of this compound was evaluated at three key pH levels: 4.0 (acidic), 7.0 (neutral), and 10.0 (alkaline), maintained at a constant temperature of 37°C over 48 hours. The degradation of the compound was monitored by High-Performance Liquid Chromatography (HPLC).
Table 1: Degradation of this compound at Various pH Conditions
| pH | Time (hours) | This compound Remaining (%) | Primary Degradation Product: 4-Fluoroaniline (%) |
| 4.0 | 0 | 100.0 | 0.0 |
| 24 | 98.2 | 1.8 | |
| 48 | 96.5 | 3.5 | |
| 7.0 | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| 48 | 99.5 | 0.5 | |
| 10.0 | 0 | 100.0 | 0.0 |
| 24 | 85.3 | 14.7 | |
| 48 | 72.1 | 27.9 |
The data clearly indicates that this compound exhibits the highest stability under neutral pH conditions. In acidic media, slight degradation is observed, while the compound is significantly less stable in an alkaline environment, undergoing substantial hydrolysis to 4-fluoroaniline.
Table 2: Kinetic Parameters for the Degradation of this compound
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 4.0 | 7.4 x 10⁻⁴ | 936.7 |
| 7.0 | 1.0 x 10⁻⁴ | 6931.5 |
| 10.0 | 6.8 x 10⁻³ | 101.9 |
The kinetic data corroborates the stability profile, with the half-life of this compound being significantly shorter under alkaline conditions.
Comparison with Alternative Protecting Groups
The stability of the trifluoroacetyl group was compared with the standard acetyl protecting group on 4-fluoroaniline under the same alkaline conditions (pH 10.0, 37°C).
Table 3: Comparative Stability of Acetanilides at pH 10.0
| Compound | Time (hours) | Compound Remaining (%) |
| This compound | 24 | 85.3 |
| 4-Acetamidoaniline | 24 | 95.1 |
Under basic conditions, the trifluoroacetyl group is more labile and offers easier deprotection compared to the acetyl group. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon more susceptible to nucleophilic attack, accelerating hydrolysis.
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the stability assessment.
pH Stability Testing Protocol
-
Preparation of Buffer Solutions: Standard buffer solutions of pH 4.0 (acetate buffer), 7.0 (phosphate buffer), and 10.0 (borate buffer) were prepared.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Aliquots of the stock solution were added to each buffer solution to achieve a final concentration of 100 µg/mL.
-
Incubation: The sample solutions were incubated in sealed vials at a constant temperature of 37°C.
-
Sampling: Aliquots were withdrawn at predetermined time points (0, 24, and 48 hours).
-
Sample Analysis: The withdrawn samples were immediately analyzed by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and the formation of its primary degradation product, 4-fluoroaniline.
HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method was validated for its specificity, linearity, accuracy, and precision to ensure reliable quantification of the analyte and its degradant.
Diagrams
spectroscopic comparison of trifluoroacetamide versus acetamide derivatives
A Spectroscopic Showdown: Trifluoroacetamide vs. Acetamide Derivatives
In the landscape of chemical synthesis and drug development, acetamide and its trifluorinated counterpart, trifluoroacetamide, serve as pivotal functional groups. Their distinct electronic properties, stemming from the substitution of methyl protons with highly electronegative fluorine atoms, profoundly influence their spectroscopic signatures. This guide provides an objective comparison of these two amide derivatives, supported by experimental data, to aid researchers in their structural elucidation and analytical endeavors.
The introduction of a trifluoromethyl (CF₃) group in place of a methyl (CH₃) group induces significant changes in the electron density around the amide functionality. This electron-withdrawing effect is the primary determinant of the differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative differences in the spectroscopic data between typical acetamide and trifluoroacetamide derivatives.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Acetamide Derivative (R-NH-CO-CH₃) | Trifluoroacetamide Derivative (R-NH-CO-CF₃) | Key Observations |
| ¹H NMR (ppm) | |||
| -NH- | ~7.0 - 8.5 (broad) | ~7.5 - 9.0 (broad) | The trifluoroacetyl group deshields the amide proton, shifting it downfield. |
| -CH₃ | ~2.0 | N/A | Characteristic singlet for the acetyl methyl group. |
| ¹³C NMR (ppm) | |||
| -C=O | ~170 | ~155-160 (quartet, JCF ≈ 35-40 Hz) | The carbonyl carbon in trifluoroacetamide is shielded and appears as a quartet due to coupling with the three fluorine atoms. |
| -CH₃ | ~23 | N/A | |
| -CF₃ | N/A | ~115 (quartet, JCF ≈ 280-290 Hz) | The highly deshielded CF₃ carbon shows a characteristic quartet with a large coupling constant. |
Note: Chemical shifts are approximate and can vary based on solvent and substitution (R-group).
Table 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Acetamide Derivative | Trifluoroacetamide Derivative | Key Observations |
| ¹⁹F NMR (ppm) | N/A | ~ -70 to -76 | A characteristic singlet is observed for the CF₃ group, providing a clear diagnostic peak. |
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Acetamide Derivative (cm⁻¹) | Trifluoroacetamide Derivative (cm⁻¹) | Key Observations |
| N-H Stretch | 3180 - 3350[1] | 3200 - 3400 | The position is sensitive to hydrogen bonding.[2] |
| C=O Stretch (Amide I) | 1630 - 1680[1] | 1700 - 1750 | The strong electron-withdrawing CF₃ group increases the double bond character and bond strength of the C=O bond, shifting the stretching frequency significantly higher. |
| N-H Bend (Amide II) | 1590 - 1620[2] | 1550 - 1580 | |
| C-F Stretch | N/A | 1100 - 1300 (strong, multiple bands) | The presence of strong C-F stretching bands is a key identifier for trifluoroacetamide derivatives. |
Table 4: Mass Spectrometry (MS) Fragmentation Data
| Ion Type | Acetamide Derivative | Trifluoroacetamide Derivative | Key Observations |
| Molecular Ion [M]⁺ | Present | Often weak or absent | |
| Key Fragments (m/z) | [M-43]⁺ (loss of •COCH₃) | [M-69]⁺ (loss of •CF₃) | The loss of the trifluoromethyl radical is a characteristic fragmentation pathway. |
| [CH₃CO]⁺ (m/z 43) | [CF₃CO]⁺ (m/z 97) | The acylium ion reflects the mass of the respective acetyl or trifluoroacetyl group. |
Logical and Experimental Workflow Visualizations
The following diagrams illustrate the key spectroscopic distinctions and a general workflow for the analysis of these compounds.
Caption: Logical flow highlighting the primary spectroscopic differences.
Caption: Generalized workflow for spectroscopic analysis of amide derivatives.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the amide derivative in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation : Analyses are performed on a 400 MHz or higher field NMR spectrometer.[4][5]
-
¹H NMR : Acquire spectra with a spectral width of approximately 12 ppm. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm. A sufficient number of scans (e.g., 1024 or more) are averaged to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR : Acquire proton-decoupled spectra with a spectral width appropriate for fluorinated compounds. A common reference standard is CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State : Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[6]
-
Solution : Dissolve the sample in a suitable solvent that has minimal absorption in the region of interest (e.g., carbon tetrachloride, chloroform).[7] Use a matched pair of IR cells.
-
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition : Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the pure solvent or KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via direct infusion for Electrospray Ionization (ESI) or via a gas chromatograph (GC-MS) or direct insertion probe for Electron Ionization (EI).
-
Instrumentation : A mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) is used.[5]
-
EI-MS : For volatile compounds, use a standard electron energy of 70 eV. This high energy induces fragmentation, providing structural information.
-
ESI-MS : For less volatile or thermally labile compounds, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source. This soft ionization technique often preserves the molecular ion, for example, as [M+H]⁺ or [M+Na]⁺.
Conclusion
The spectroscopic comparison of trifluoroacetamide and acetamide derivatives reveals a set of distinct and predictable differences. The powerful electron-withdrawing nature of the trifluoromethyl group acts as a potent modulator of the local electronic environment, leading to downfield shifts for adjacent protons, significant shielding of the carbonyl carbon in ¹³C NMR, and a dramatic increase in the C=O stretching frequency in IR spectroscopy. Furthermore, the presence of fluorine provides a unique analytical handle via ¹⁹F NMR and introduces characteristic fragmentation patterns in mass spectrometry. For researchers and drug developers, a thorough understanding of these spectroscopic signatures is indispensable for the unambiguous identification, characterization, and quality control of these important chemical entities.
References
- 1. IR Spectrum: Amides [quimicaorganica.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetamide [webbook.nist.gov]
- 7. ias.ac.in [ias.ac.in]
Safety Operating Guide
Proper Disposal of 4-Trifluoroacetamidoaniline: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Trifluoroacetamidoaniline (CAS No. 53446-90-5), a chemical compound utilized in various research and development applications. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance, thereby fostering a secure laboratory environment and adhering to regulatory compliance.
This compound, a halogenated aromatic amine, requires careful management as hazardous waste. Due to its chemical properties, improper disposal can lead to environmental contamination and potential health risks. The following procedures are based on established best practices for the disposal of similar chemical substances.
Key Hazards and Safety Considerations
-
Toxicity: Assumed to be toxic if swallowed and may be fatal if it comes into contact with the skin.[1][2][3]
-
Irritation: Causes skin and serious eye irritation.[4] May also cause respiratory irritation.[4][5]
-
Environmental Hazard: As with many halogenated organic compounds, it should be prevented from entering drains or the environment.[1][6][7]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Nitrile rubber gloves
-
Chemical safety goggles or a face shield
-
A lab coat or other protective clothing
-
Use of a fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and securely sealed container.
-
The container should be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.
-
Crucially, do not mix this compound waste with other waste streams, particularly non-halogenated solvents or aqueous waste, to prevent hazardous reactions and ensure proper disposal classification.[8][9]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (53446-90-5), and the associated hazard symbols (e.g., toxic, irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area designated for hazardous chemical waste.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
-
The storage location should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The standard disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts like hydrogen fluoride and nitrogen oxides.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for chemical spills.
-
Collect the absorbed material into a designated hazardous waste container and dispose of it following the same protocol as the chemical waste.
-
Ventilate the area and decontaminate the spill surface.
-
Quantitative Data Summary
| Parameter | Value/Information | Source/Justification |
| CAS Number | 53446-90-5 | Pharmaffiliates, P&S Chemicals, PubChem[4][10] |
| Molecular Formula | C8H7F3N2O | Pharmaffiliates, P&S Chemicals, PubChem[4][10] |
| Primary Disposal Method | Incineration | General practice for halogenated organic compounds. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | Fisher Scientific, Thermo Fisher Scientific[5][6] |
| Recommended PPE | Nitrile gloves, safety goggles/face shield, lab coat. | General laboratory safety guidelines for hazardous chemicals. |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. GSRS [precision.fda.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | C8H7F3N2O | CID 675087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. pschemicals.com [pschemicals.com]
Personal protective equipment for handling 4-Trifluoroacetamidoaniline
Essential Safety and Handling Guide for 4-Trifluoroacetamidoaniline
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following safety protocols and information are based on data for structurally similar compounds, including various aniline and trifluoroacetamide derivatives. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to answer specific operational questions for the safe handling and disposal of this compound.
Hazard Identification and Quantitative Data
Based on analogous compounds, this compound is expected to be toxic if swallowed and potentially fatal if it comes into contact with the skin.[1] It may also cause serious skin and eye irritation or damage.[1][2] The table below summarizes the key hazards and physical properties based on related aniline compounds.
| Hazard Category | Description | Primary Routes of Exposure | GHS Hazard Statements (Anticipated) |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] | Ingestion | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Potentially fatal in contact with skin.[1] | Skin Absorption | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Skin Contact | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] | Eye Contact | H318: Causes serious eye damage |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | Inhalation, Ingestion, Skin Contact | H373: May cause damage to organs through prolonged or repeated exposure |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing risk in the laboratory.
Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the specific experimental procedure involving this compound.
-
Engineering Controls: Ensure a certified chemical fume hood is fully operational before commencing any work.[3] Safety showers and eyewash stations must be readily accessible and tested.[4]
-
Personal Protective Equipment (PPE): Inspect all PPE for integrity before use. A comprehensive PPE strategy is essential to prevent exposure.[3]
-
Spill Kit: A spill kit appropriate for toxic, solid organic compounds must be available in the immediate vicinity.
Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling this compound, based on recommendations for similar aniline compounds.[5]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles and a face shield.[5] | Double-gloving with nitrile or neoprene gloves.[3][5] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[5] | Work within a certified chemical fume hood.[3] |
| Handling and Experimental Use | Tightly fitting safety goggles and a face shield.[5] | Double-gloving with nitrile or neoprene gloves.[3][5] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[5] | Work within a certified chemical fume hood.[3] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[5] | Heavy-duty chemical-resistant gloves over nitrile gloves.[5] | Chemical-resistant disposable coveralls and shoe covers.[5] | A full-face respirator with an organic vapor/HEPA cartridge may be required for large spills.[5] |
| Waste Disposal | Tightly fitting safety goggles.[5] | Double-gloving with nitrile or neoprene gloves.[3][5] | Full-length lab coat with tight cuffs and closed-toe shoes.[5] | Work within a certified chemical fume hood.[3] |
Handling
-
Designated Area: All handling of this compound must be conducted exclusively within a designated area inside a chemical fume hood.[3]
-
Dispensing: Use dedicated spatulas and weigh boats to handle the solid compound, taking care to avoid generating dust.[5]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][6] The storage area should be clearly marked with appropriate hazard warnings.[5]
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.[8] For large spills, contact your institution's environmental health and safety department.
Disposal Plan
-
Waste Categorization: All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific disposal procedures.[6]
Workflow for Safe Handling
The following diagram illustrates the key stages for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
